Pentadecyl acetate
Description
a sex pheromone of the pear fruit moth, Acrobasis pyrivorella
Structure
3D Structure
Properties
IUPAC Name |
pentadecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAIZLQILBFRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334842 | |
| Record name | Pentadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-58-3 | |
| Record name | Pentadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Pentadecyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Pentadecyl acetate. The information is presented to support research and development activities, with a focus on clarity, data accessibility, and reproducible methodologies.
Core Physicochemical Data
This compound is a long-chain fatty acid ester. Its fundamental properties are summarized below, providing a quantitative baseline for experimental design and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₄O₂ | [1][2][3][4] |
| Molecular Weight | 270.46 g/mol | [2] |
| IUPAC Name | This compound | |
| CAS Number | 629-58-3 | |
| Appearance | Colorless to Almost Colorless Clear Liquid (at 20°C) | |
| Melting Point | 15 °C | |
| Boiling Point | 230 °C at 70 mmHg | |
| Density (Specific Gravity) | 0.86 g/cm³ (at 20/20 °C) | |
| Refractive Index | 1.44 | |
| Flash Point | 140 °C | |
| Solubility | Insoluble in water (0.01172 mg/L at 25°C, est.); Soluble in most organic solvents. | |
| Purity (Typical) | >95.0% (GC) |
Experimental Protocols
The determination of the physicochemical properties of esters like this compound involves standard analytical chemistry techniques. Below are detailed methodologies for key experiments.
This compound can be synthesized via the Fischer esterification of pentadecan-1-ol with acetic acid, using an acid catalyst.
-
Materials:
-
Pentadecan-1-ol
-
Glacial Acetic Acid (in excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Diethyl ether or other suitable organic solvent
-
-
Protocol:
-
Reaction Setup: In a round-bottom flask, combine pentadecan-1-ol and an excess of glacial acetic acid.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Reflux: Attach a reflux condenser to the flask, add boiling stones, and heat the mixture to reflux for 1-2 hours to drive the reaction toward completion.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether and cold water.
-
Washing: Wash the organic layer sequentially with:
-
Water, to remove the bulk of the acid and unreacted alcohol.
-
5% sodium bicarbonate solution, to neutralize any remaining acid (vent the separatory funnel frequently to release CO₂ pressure).
-
Saturated brine solution, to help break any emulsions and remove residual water.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude ester can be further purified by vacuum distillation to obtain pure this compound.
-
-
Melting Point:
-
The melting point can be determined using a standard melting point apparatus. A small sample of the solidified ester is placed in a capillary tube and heated slowly. The temperature range over which the sample melts from a solid to a clear liquid is recorded.
-
-
Boiling Point:
-
Due to its high boiling point, the determination for this compound is typically performed under reduced pressure (vacuum distillation) to prevent decomposition. The observed boiling point is then converted to the atmospheric pressure boiling point using a nomograph.
-
-
Density:
-
Density is measured using a hydrometer or a pycnometer at a specified temperature (e.g., 20°C). The instrument is calibrated with a substance of known density, such as deionized water.
-
-
Solubility:
-
Qualitative solubility is assessed by adding a small amount of this compound to various solvents (e.g., water, ethanol, acetone, hexane) and observing its miscibility. For quantitative measurement, a saturated solution is prepared, and the concentration of the dissolved ester is determined using techniques like gas chromatography (GC).
-
Visualizations
The following diagram illustrates the logical workflow for the laboratory synthesis of this compound.
Caption: Workflow for Fischer Esterification of this compound.
This compound functions as a semiochemical, specifically a sex pheromone, for certain insect species like the pear fruit moth (Acrobasis pyrivorella). This implies a role in chemical signaling between organisms.
Caption: Role of this compound in Chemical Signaling.
References
Pentadecyl Acetate: A Comprehensive Technical Guide on its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentadecyl acetate, a saturated long-chain acetate ester, has been identified as a significant semiochemical in the natural world, primarily functioning as an insect pheromone. This technical guide provides an in-depth overview of the discovery and natural occurrence of this compound. It details the scientific journey of its identification in various insect species and its presence in plant volatiles. This document adheres to stringent data presentation and experimental protocol standards, offering valuable insights for researchers in chemical ecology, entomology, and natural product chemistry.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader exploration of insect chemical communication. While a definitive first synthesis or isolation is not prominently documented in readily available literature, its identification as a biologically active compound emerged from pioneering research in the field of pheromone chemistry. The development of advanced analytical techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS) and electroantennography (EAD), was pivotal in isolating and identifying trace amounts of this compound from complex natural extracts.
The timeline of its discovery as a pheromone component in key species is summarized below:
| Year of Report | Species | Type of Pheromone | Role of this compound |
| 1989 | Drosophila busckii | Aggregation Pheromone | Major Component |
| 2009 | Acrobasis pyrivorella (Pear fruit moth) | Sex Pheromone | Minor Component |
| 2023 | Holotrichia parallela (Dark black chafer) | Aggregation Pheromone | Component |
Natural Occurrence of this compound
This compound's presence in nature is most notably as a component of insect pheromones, influencing behaviors such as aggregation and mating. It has also been identified as a minor constituent of some plant volatiles.
Insect Pheromones
This compound plays a crucial role in the chemical communication of several insect species.
In Drosophila busckii, (S)-2-pentadecyl acetate, along with 2-pentadecanone, acts as a major component of the aggregation pheromone. This chemical signal attracts both male and female flies. The aggregation pheromone is produced in the ejaculatory bulb of sexually mature males and is transferred to the female's cuticle during mating.
| Component | Stereoisomer | Function |
| This compound | (S)-2-pentadecyl acetate | Aggregation Pheromone |
| 2-pentadecanone | - | Aggregation Pheromone |
This compound is a minor but significant component of the female sex pheromone of the pear fruit moth, Acrobasis pyrivorella.[1] The primary component is (Z)-9-pentadecenyl acetate. Field trapping experiments have demonstrated that the addition of this compound to the main pheromone component significantly increases the number of males trapped.[1]
| Pheromone Gland Component | Amount per Female Gland (ng, mean ± SE) |
| (Z)-9-pentadecenyl acetate | 12.9 ± 2.8 |
| This compound | 0.8 ± 0.1 |
In the dark black chafer, Holotrichia parallela, this compound has been identified as one of the male-specific compounds that constitute the aggregation pheromone. Both male and female beetles are attracted to volatiles emitted by the males.
Plant Volatiles
This compound has been identified as a trace component in boronia absolute, an extract from the flowers of Boronia megastigma. Boronia absolute is a highly valued material in the fragrance and flavor industries.
Experimental Protocols
The identification and characterization of this compound from natural sources rely on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments involved.
Pheromone Extraction from Insect Glands
This protocol outlines the general procedure for extracting pheromones from the glands of female moths.[1][2]
-
Insect Rearing and Collection : Rear the target insect species under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod). Collect virgin females on the day of emergence and use them for extraction during their active period (e.g., the first half of the scotophase).
-
Gland Dissection : Anesthetize the female moth by chilling. Using fine forceps and a dissecting microscope, carefully dissect the pheromone gland, which is typically located on the intersegmental membrane between the eighth and ninth abdominal segments.
-
Solvent Extraction : Place the dissected gland into a small vial containing approximately 20 µL of high-purity n-heptane or hexane. Add a known amount of an internal standard (e.g., 50 ng of (E)-11-tetradecenal) for quantification purposes.
-
Extraction Period : Allow the gland to extract at ambient temperature for at least one hour to ensure the complete diffusion of the pheromone into the solvent.
-
Sample Storage : Store the extract at -20°C until analysis to prevent degradation of the components.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone for separating and identifying volatile compounds like this compound.[3]
-
Instrumentation : Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890/5977B).
-
Column Selection : Employ a capillary column with a polar stationary phase, such as a polyethylene glycol phase (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm), which is suitable for separating fatty acid derivatives.
-
Injector and Carrier Gas : Set the injector temperature to a suitable value (e.g., 250°C) with a split or splitless injection mode. Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : A temperature gradient is crucial for separating a mixture of compounds. A typical program would be:
-
Initial temperature: 90°C, hold for 3 minutes.
-
Ramp: Increase to 210°C at a rate of 10°C/min.
-
Final hold: Maintain at 210°C for a specified duration.
-
-
Mass Spectrometer Parameters : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-550.
-
Compound Identification : Identify this compound by comparing its mass spectrum and retention time with those of an authentic synthetic standard.
Electroantennography (EAG)
EAG is a sensitive bioassay used to detect which compounds in a mixture elicit an olfactory response in an insect's antenna.
-
Antenna Preparation : Excise an antenna from a live, immobilized insect (typically a male for sex pheromone studies). Mount the antenna between two electrodes. One electrode is placed at the base of the antenna, and the other at the distal end.
-
Signal Amplification : Connect the electrodes to a high-impedance amplifier (amplification factor of 100x is common) to detect the small electrical potentials generated by the olfactory receptor neurons.
-
Odorant Delivery : A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing the test odorant (e.g., a fraction from the GC effluent or a synthetic standard) is injected into this airstream.
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Data Recording : The electrical response of the antenna (the EAG signal) is recorded and displayed on a computer. A negative voltage deflection indicates a response.
-
Coupled GC-EAD : For identifying active compounds in a mixture, the effluent from the GC column is split, with one part going to the MS detector and the other to the EAG preparation. This allows for the simultaneous recording of the chemical and biological activity of each compound as it elutes from the column.
Visualizations
General Workflow for Pheromone Identification
The following diagram illustrates the typical experimental workflow for the identification of insect pheromones.
Caption: A flowchart of the experimental workflow for insect pheromone identification.
Simplified Pheromone Biosynthesis Pathway
This diagram shows a simplified representation of the biosynthesis of a generic C16 acetate pheromone, illustrating the key enzymatic steps.
Caption: A simplified diagram of a fatty acid-derived pheromone biosynthesis pathway.
Conclusion
This compound serves as a compelling example of a semiochemical with diverse roles in the natural world. Its discovery and characterization have been driven by advancements in analytical chemistry and a deeper understanding of chemical ecology. The detailed protocols and data presented in this guide are intended to provide a valuable resource for researchers and professionals engaged in the study and application of natural products, particularly in the context of pest management and the development of novel bioactive compounds. Further research into the biosynthesis and receptor mechanisms associated with this compound will undoubtedly unveil more intricate details of its biological significance.
References
The Occurrence and Analysis of Pentadecyl Acetate in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecyl acetate (C₁₇H₃₄O₂) is a long-chain acetate ester that has been identified as a semiochemical in several insect species. As a component of insect pheromones, it plays a crucial role in intraspecific communication, influencing behaviors such as aggregation and mating. This technical guide provides an in-depth overview of the natural sources of this compound in insects, its biological functions, and the detailed experimental protocols for its extraction and analysis. The information presented is intended to support research in chemical ecology, pest management strategies, and the potential discovery of novel bioactive compounds.
Natural Occurrences and Biological Functions of this compound
This compound has been identified as a key pheromonal component in insects from different orders, primarily Diptera and Lepidoptera. Its primary role is in chemical signaling, where it can act as either an aggregation or a sex pheromone.
In Diptera: The Vinegar Fly (Drosophila busckii)
In Drosophila busckii, (S)-2-pentadecyl acetate is a major component of the aggregation pheromone, along with 2-pentadecanone. This pheromone is produced by sexually mature males and is transferred to the female's cuticle during mating. The released pheromone attracts both males and females to potential food and oviposition sites. While the racemic mixture of 2-pentadecyl acetate is attractive, the (S)-enantiomer is the naturally active form.
In Lepidoptera: The Pear Fruit Moth (Acrobasis pyrivorella)
This compound is a minor but significant component of the female sex pheromone of the pear fruit moth, Acrobasis pyrivorella.[1][2] The primary attractant is (Z)-9-pentadecenyl acetate. However, the addition of this compound to the main component significantly increases the number of males caught in field trapping experiments, demonstrating its synergistic effect in enhancing the mating signal.[1]
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound in the identified insect species. The precise quantification of pheromone components is critical for synthesizing effective lures for pest management and for understanding the subtleties of chemical communication.
| Insect Species | Order | Pheromone Type | Compound | Quantity per Insect (mean ± SE) | Analytical Method |
| Acrobasis pyrivorella | Lepidoptera | Sex Pheromone | This compound | 0.8 ± 0.1 ng | GC-MS |
| Drosophila busckii | Diptera | Aggregation Pheromone | (S)-2-pentadecyl acetate | Major Component | GC-MS |
Experimental Protocols for Analysis
The identification and quantification of this compound from insect sources rely on meticulous extraction and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.
Sample Collection and Pheromone Extraction
The choice of extraction method depends on the insect and the nature of the pheromone (e.g., cuticular or glandular).
-
Solvent Extraction of Pheromone Glands: This is a common method for non-volatile or glandular pheromones.
-
Dissection: Anesthetize the insect (e.g., by chilling) and dissect the relevant pheromone gland (e.g., abdominal tips for female moths) under a microscope.
-
Extraction: Immediately place the excised gland into a clean 2 mL glass vial containing a small, precise volume (e.g., 50-100 µL) of a high-purity non-polar solvent such as hexane or dichloromethane.
-
Incubation: Allow the extraction to proceed for a set duration (e.g., 30 minutes to several hours) at room temperature. The gland may be gently crushed to aid extraction.
-
Storage: The resulting extract can be directly analyzed or stored at -20°C or lower in a sealed vial to prevent degradation.
-
-
Solid-Phase Microextraction (SPME): This is a solvent-free method ideal for sampling volatile or semi-volatile compounds from living insects.
-
Exposure: Place the insect in a sealed glass vial. Expose a SPME fiber to the headspace above the insect for a standardized period.
-
Adsorption: The volatile and semi-volatile compounds, including this compound, will adsorb onto the fiber coating.
-
Desorption: Immediately insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides both separation and identification of the components in the extract.
-
Typical GC-MS Parameters:
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the transfer of analytes to the column.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically employed.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program: An initial temperature of around 50-60°C, held for 1-2 minutes, followed by a ramp of 10°C/min to 280-300°C, with a final hold time.
-
MS Detector: Electron Ionization (EI) at 70 eV is the standard for creating reproducible mass spectra. The mass spectrometer scans a mass range of approximately m/z 40-550.
-
Quantification
For accurate quantification, an internal standard (IS) is typically used.
-
Internal Standard: A known amount of a compound not present in the sample (e.g., a deuterated analog or a compound with a similar chemical structure but different retention time) is added to the extract before analysis.
-
Calibration Curve: A series of standard solutions containing known concentrations of synthetic this compound and a constant concentration of the internal standard are analyzed by GC-MS. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculation: The concentration of this compound in the insect extract is then determined by comparing its peak area ratio to the internal standard with the calibration curve.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of long-chain acetate esters in insects is closely linked to fatty acid metabolism. The following diagram illustrates a generalized pathway.
Pheromonal Communication Workflow
This diagram illustrates the role of this compound in chemical communication, from production to behavioral response.
Experimental Analysis Workflow
The following diagram outlines the key steps in the experimental analysis of this compound from insect samples.
References
The Role of Pentadecyl Acetate in Insect Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentadecyl acetate, a long-chain saturated acetate, plays a significant, albeit nuanced, role in the chemical communication systems of several insect species. This technical guide provides an in-depth analysis of its function as a semiochemical, detailing its involvement in aggregation and sexual communication. The document summarizes key quantitative data, provides comprehensive experimental protocols for its study, and visualizes the underlying biological and experimental frameworks. This guide is intended to serve as a core resource for researchers in chemical ecology, entomology, and for professionals in drug development exploring novel pest management strategies based on insect behavior manipulation.
Introduction to this compound in Insect Communication
This compound (C₁₇H₃₄O₂) is a fatty acid ester that has been identified as a component of insect pheromone blends. Unlike many highly specific primary pheromone components, this compound often acts as a synergist or a modulator of the behavioral response to the primary attractant. Its presence in a pheromone blend can enhance the attractiveness of the signal, contributing to the species-specificity of the chemical message. Understanding the precise role of this compound is crucial for the development of effective and highly selective semiochemical-based pest control strategies.
Quantitative Data on this compound in Insect Pheromones
The following tables summarize the available quantitative data regarding the presence and behavioral effects of this compound in specific insect species.
| Insect Species | Pheromone Type | Role of this compound | Quantitative Data | Reference |
| Acrobasis pyrivorella (Pear Fruit Moth) | Sex Pheromone | Synergist | 0.8 ± 0.1 ng per female gland | [1][2] |
| Drosophila busckii | Aggregation Pheromone | Major Component | A mixture with 2-pentadecanone increased fly response twofold compared to either compound alone. | [1] |
| Holotrichia parallela (Dark Black Chafer) | Aggregation Pheromone | Potential Component | Elicits a dose-dependent electroantennographic (EAG) response in both males and females. | [3] |
Table 1: Occurrence and Function of this compound in Selected Insect Species.
| Insect Species | Assay Type | Dosage/Concentration | Observed Response | Reference |
| Acrobasis pyrivorella | Field Trapping | 21 µg (7% of primary pheromone) | Significantly increased the number of males trapped. | [1] |
| Holotrichia parallela | Electroantennography (EAG) | 1 µg to 100 µg | Dose-dependent increase in antennal depolarization in both sexes. | |
| Drosophila busckii | Wind-Tunnel Olfactometer | Not specified | Attraction of both sexes. |
Table 2: Behavioral and Electrophysiological Responses to this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's role in insect communication.
Pheromone Extraction and Analysis
Objective: To extract, identify, and quantify this compound from insect pheromone glands.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Gland Extracts
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Pheromone Gland Dissection:
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Anesthetize virgin female insects (e.g., moths at the peak of their calling behavior) by chilling them on ice.
-
Under a stereomicroscope, carefully dissect the pheromone-producing gland (e.g., the terminal abdominal segments for many moth species).
-
-
Extraction:
-
Immediately place the dissected gland into a small vial containing a minimal volume (e.g., 50-100 µL) of high-purity hexane.
-
Gently crush the gland with a clean glass rod to ensure complete extraction.
-
Allow the extraction to proceed for at least 30 minutes at room temperature.
-
For quantitative analysis, a known amount of an internal standard (e.g., a deuterated acetate or a homolog not present in the gland) is added to the extract.
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the hexane extract into the GC-MS system in splitless mode.
-
Gas Chromatograph (GC) Parameters (Example for Long-Chain Acetates):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is suitable for separating long-chain acetates.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Maintain 280°C for 5-10 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic synthetic standard. The mass spectrum of this compound will show characteristic fragments.
-
-
Electrophysiological Assays
Objective: To measure the response of an insect's antenna to this compound.
Protocol: Electroantennography (EAG)
-
Antenna Preparation:
-
Anesthetize an insect (male or female, depending on the research question) using CO₂ or by chilling.
-
Excise one antenna at its base using micro-scissors.
-
Cut a small portion from the distal tip of the antenna to improve electrical contact.
-
-
Electrode Placement:
-
Mount the basal end of the antenna onto the reference electrode using conductive gel.
-
Bring the recording electrode, also with conductive gel, into contact with the cut distal tip of the antenna.
-
-
Stimulus Preparation and Delivery:
-
Prepare a serial dilution of synthetic this compound in a high-purity solvent like hexane (e.g., ranging from 1 ng/µL to 10 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of purified, humidified air (e.g., 0.5 seconds duration) through the pipette, directing the airflow over the mounted antenna.
-
A pipette with solvent only serves as a negative control.
-
-
Data Recording and Analysis:
-
The electrical potential difference between the electrodes is amplified and recorded using specialized software.
-
The response is measured as the maximum amplitude of depolarization (in millivolts, mV) from the baseline.
-
Normalize responses by expressing them as a percentage of the response to a standard compound to allow for comparison across different preparations.
-
Construct a dose-response curve by plotting the EAG response against the logarithm of the stimulus concentration.
-
Behavioral Bioassays
Objective: To assess the behavioral response of insects to this compound.
Protocol: Wind Tunnel Bioassay (for flying insects like moths)
-
Setup:
-
Use a wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light conditions (typically red light for nocturnal insects).
-
The air should be purified by passing it through an activated charcoal filter.
-
-
Pheromone Source:
-
Apply a precise amount of synthetic this compound, either alone or in a blend with other pheromone components, onto a dispenser (e.g., a rubber septum or filter paper).
-
Place the dispenser at the upwind end of the tunnel.
-
-
Insect Preparation and Release:
-
Use sexually mature, virgin insects that have been acclimated to the tunnel conditions.
-
Release individual insects on a platform at the downwind end of the tunnel.
-
-
Observation and Data Collection:
-
Observe the behavior of each insect for a set period (e.g., 3-5 minutes).
-
Record a sequence of behaviors, such as:
-
Activation: Wing fanning or taking flight.
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Upwind Flight: Oriented flight towards the pheromone source.
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Casting: Zigzagging flight pattern.
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Source Contact: Landing on or near the pheromone source.
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-
Analyze the percentage of insects exhibiting each behavior in response to different treatments (e.g., this compound alone vs. a blend).
-
Protocol: T-Maze Olfactometer Bioassay (for walking insects like Drosophila)
-
Setup:
-
A T-shaped glass or plastic tube with a central arm for introducing the insects and two side arms leading to odor chambers.
-
-
Odor Application:
-
In one odor chamber, place a filter paper with a specific concentration of this compound in a solvent.
-
In the other chamber, place a filter paper with the solvent alone as a control.
-
-
Insect Introduction and Choice:
-
Introduce a group of insects into the base of the central arm.
-
Allow the insects to move freely and choose between the two arms for a predetermined amount of time.
-
-
Data Analysis:
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Count the number of insects in each arm at the end of the assay.
-
Calculate a preference index (PI) = (Number in odor arm - Number in control arm) / Total number of insects. A positive PI indicates attraction, while a negative PI indicates repulsion.
-
Visualizations: Pathways and Workflows
Signaling Pathways in Insect Olfaction
The detection of this compound by an insect's antenna initiates a signal transduction cascade within the olfactory receptor neurons (ORNs). Two primary models for this process are currently debated: an ionotropic and a metabotropic pathway.
Caption: Proposed ionotropic signaling pathway for insect pheromone reception.
References
Olfactory Response of Insects to Pentadecyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecyl acetate (C₁₇H₃₄O₂) is a long-chain acetate ester that plays a significant role in the chemical communication of several insect species. As a semiochemical, it can function as both a sex pheromone, mediating mating behaviors, and an aggregation pheromone, facilitating the gathering of conspecifics. Understanding the olfactory response of insects to this compound is crucial for the development of novel and species-specific pest management strategies, as well as for advancing our fundamental knowledge of insect neurobiology and chemical ecology. This technical guide provides a comprehensive overview of the current understanding of insect responses to this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Olfactory Responses
The olfactory response of insects to this compound has been quantified using electrophysiological and behavioral assays. The following tables summarize the key findings for different insect species.
Table 1: Electrophysiological Response to this compound
| Insect Species | Sex | Technique | Stimulus Concentration (µg/µL) | Response Amplitude (mV, mean ± SE) | Reference |
| Holotrichia parallela (Chafer Beetle) | Female | EAG | 1 | ~0.2 | [1] |
| 10 | ~0.4 | [1] | |||
| 100 | ~0.75 | [1] | |||
| Male | EAG | 1 | ~0.15 | [1] | |
| 10 | ~0.3 | [1] | |||
| 100 | ~0.6 |
Note: EAG response values are estimated from graphical data presented in the cited literature.
Table 2: Behavioral Response to this compound
| Insect Species | Type of Assay | Lure Composition | Mean Trap Catch (± SE) | Significance | Reference |
| Acrobasis pyrivorella (Pear Fruit Moth) | Field Trapping | (Z)-9-pentadecenyl acetate (300 µg) | 5.3 ± 1.4 | - | |
| (Z)-9-pentadecenyl acetate (300 µg) + this compound (21 µg) | 12.3 ± 2.6 | p < 0.05 | |||
| Drosophila busckii | Wind-tunnel Olfactometer | (S)-2-pentadecyl acetate | Attraction of both sexes | - |
Note: For Drosophila busckii, the original study demonstrated attraction but did not provide specific quantitative data in the publication.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in insect olfaction. The following sections outline the standard protocols for the key experiments cited in this guide.
Electroantennography (EAG)
Electroantennography measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing an overall assessment of olfactory sensitivity.
1. Insect Preparation:
-
The insect is immobilized, often by chilling or restraining in a pipette tip with the head protruding.
-
One antenna is carefully excised at the base using micro-scissors.
2. Electrode Placement:
-
Glass capillary microelectrodes are filled with a saline solution (e.g., insect Ringer's solution).
-
The recording electrode is placed in contact with the distal end of the excised antenna.
-
The reference electrode is inserted into the base of the antenna or the head of the insect.
3. Stimulus Preparation and Delivery:
-
Serial dilutions of this compound are prepared in a solvent such as hexane or paraffin oil.
-
A known volume (e.g., 10 µL) of the solution is applied to a filter paper strip.
-
The filter paper is placed inside a Pasteur pipette, which serves as a stimulus cartridge.
-
A purified and humidified continuous air stream is passed over the antenna.
-
The stimulus is delivered by puffing air through the cartridge into the continuous air stream for a defined duration (e.g., 0.5 seconds).
4. Data Recording and Analysis:
-
The electrical signal from the antenna is amplified and recorded using a specialized data acquisition system.
-
The response is measured as the maximum negative deflection of the potential (in millivolts) from the baseline.
-
Responses are typically normalized by subtracting the response to a solvent control.
Single-Sensillum Recording (SSR)
Single-sensillum recording is a more refined technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This allows for the characterization of the response properties of specific neuron types.
1. Insect Preparation:
-
The insect is immobilized as in the EAG protocol, but with greater care to ensure the stability of the antenna.
-
The antenna is fixed in place using dental wax or a fine needle to expose the sensilla of interest.
2. Electrode Placement:
-
A sharp tungsten microelectrode serves as the recording electrode.
-
A reference electrode (e.g., a silver-silver chloride wire) is inserted into the insect's eye or another part of the body.
-
Under high magnification, the recording electrode is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillar lymph.
3. Stimulus Delivery:
-
Stimulus preparation and delivery are similar to the EAG protocol, with the stimulus-laden air directed specifically at the sensillum being recorded.
4. Data Recording and Analysis:
-
The action potentials (spikes) from the OSNs are amplified, filtered, and recorded.
-
Spike sorting software can be used to distinguish the responses of different neurons within the same sensillum based on spike amplitude and shape.
-
The response is quantified by counting the number of spikes in a defined time window after stimulus onset and subtracting the spontaneous firing rate.
Behavioral Assays: Field Trapping and Olfactometers
1. Field Trapping (for Acrobasis pyrivorella):
-
Sticky traps are deployed in the field in a randomized block design.
-
Lures, typically rubber septa, are impregnated with the synthetic pheromone components (e.g., (Z)-9-pentadecenyl acetate alone or in combination with this compound).
-
Traps are checked periodically, and the number of captured male moths is recorded.
-
Statistical analysis (e.g., ANOVA) is used to compare the effectiveness of different lure compositions.
2. Wind-Tunnel Olfactometer (for Drosophila busckii):
-
A wind tunnel provides a laminar airflow to create a stable odor plume.
-
The synthetic pheromone is released from a point source at the upwind end of the tunnel.
-
Insects are released from a platform at the downwind end.
-
The number of insects exhibiting upwind flight and landing at the odor source is recorded.
-
The behavior in response to the test odor is compared to a solvent control.
Mandatory Visualizations
Olfactory Signaling Pathway for Acetate Pheromones in Moths
The following diagram illustrates a plausible signaling pathway for the detection of acetate pheromones, such as this compound, in moth olfactory sensory neurons. This pathway integrates components of both ionotropic and metabotropic signaling, reflecting the current understanding of insect olfaction.
Caption: Olfactory signaling pathway for acetate pheromones in moths.
Experimental Workflow for Electroantennography (EAG)
The following diagram outlines the typical workflow for conducting an EAG experiment to measure an insect's olfactory response to this compound.
Caption: Experimental workflow for Electroantennography (EAG).
Logical Relationship of Pheromone Components in Acrobasis pyrivorella Attraction
This diagram illustrates the synergistic effect of this compound on the attraction of the pear fruit moth, Acrobasis pyrivorella, when combined with the primary pheromone component.
Caption: Synergistic effect of this compound in moth attraction.
Conclusion
This compound is a key semiochemical for several insect species, eliciting distinct electrophysiological and behavioral responses. The quantitative data presented herein for Holotrichia parallela and Acrobasis pyrivorella highlight its importance as an aggregation and sex pheromone, respectively. The detailed experimental protocols provide a foundation for future research aimed at further elucidating the role of this compound in insect chemical communication. The visualized signaling pathway offers a model for understanding the molecular mechanisms underlying the detection of long-chain acetate esters. Further research, particularly focusing on single-sensillum recordings and the identification of the specific olfactory receptors for this compound, will be invaluable for the development of targeted and environmentally benign pest management solutions and for deepening our understanding of the intricate world of insect olfaction.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Pentadecyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and purification of pentadecyl acetate, a long-chain ester of significant interest in various research and development applications. Two primary synthetic routes are presented: a classic Fischer esterification of 1-pentadecanol and acetic acid, and an alternative method utilizing acetic anhydride. Furthermore, a comprehensive purification protocol using silica gel column chromatography is detailed to ensure high-purity material suitable for research purposes. Characterization data, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are provided to confirm the identity and purity of the final product.
Introduction
This compound (C₁₇H₃₄O₂) is a long-chain alkyl ester that finds applications in various fields of chemical and biological research. Its synthesis is a fundamental example of esterification, a key reaction in organic chemistry. The purity of such long-chain, non-polar compounds is critical for their use in biological assays, as impurities can significantly impact experimental outcomes.
This application note outlines two robust methods for the synthesis of this compound:
-
Fischer Esterification: An acid-catalyzed equilibrium reaction between 1-pentadecanol and acetic acid. This method is cost-effective but requires strategies to drive the reaction to completion.
-
Acetylation with Acetic Anhydride: A more reactive approach that often leads to higher yields and is easier to drive to completion.
Following synthesis, a detailed purification protocol based on silica gel column chromatography is provided to remove unreacted starting materials and byproducts. Finally, analytical methods for the characterization and purity assessment of the synthesized this compound are described.
Synthesis of this compound
Two effective methods for the synthesis of this compound are detailed below.
Method 1: Fischer Esterification
This method employs an excess of acetic acid to drive the equilibrium towards the product, with the removal of water being a critical step for achieving a high yield.
Reaction Scheme:
CH₃(CH₂)₁₄OH + CH₃COOH ⇌ CH₃(CH₂)₁₄OC(O)CH₃ + H₂O (1-Pentadecanol + Acetic Acid ⇌ this compound + Water)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 1-pentadecanol (1.0 eq), glacial acetic acid (3.0 eq), and a catalytic amount of a strong acid catalyst such as p-toluenesulfonic acid (0.05 eq) or sulfuric acid.
-
Solvent: Add a suitable solvent that forms an azeotrope with water, such as toluene or hexane, to facilitate water removal.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of 1-pentadecanol on TLC and no further water collection), cool the reaction mixture to room temperature.
-
Extraction: Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Method 2: Acetylation with Acetic Anhydride
This method utilizes the higher reactivity of acetic anhydride to achieve complete conversion of the alcohol.
Reaction Scheme:
CH₃(CH₂)₁₄OH + (CH₃CO)₂O → CH₃(CH₂)₁₄OC(O)CH₃ + CH₃COOH (1-Pentadecanol + Acetic Anhydride → this compound + Acetic Acid)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-pentadecanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or pyridine.
-
Reagent Addition: Cool the solution in an ice bath and add pyridine (2.0 eq, if not used as the solvent) followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Dilute the mixture with an organic solvent and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification of this compound
Purification of the crude this compound is essential to remove any unreacted 1-pentadecanol, which can be challenging due to its similar polarity.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient is starting with pure hexane and gradually increasing the proportion of a more polar solvent like diethyl ether or ethyl acetate (e.g., hexane/diethyl ether 98:2 to 95:5).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization and Data Presentation
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as GC-MS and NMR.
Quantitative Data Summary
| Parameter | Fischer Esterification | Acetylation with Acetic Anhydride | Purification |
| Reactants | 1-Pentadecanol, Acetic Acid | 1-Pentadecanol, Acetic Anhydride | Crude this compound |
| Catalyst/Reagent | p-Toluenesulfonic acid | Pyridine | Silica Gel |
| Solvent | Toluene | Dichloromethane | Hexane/Diethyl Ether |
| Typical Yield (crude) | 70-85% | >90% | - |
| Purity (after purification) | >98% (by GC) | >98% (by GC) | >98% (by GC) |
Analytical Data
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Expected Retention Time: Dependent on the GC column and conditions.
-
Mass Spectrum (EI): A characteristic fragmentation pattern is expected, with a molecular ion peak (M⁺) at m/z 270.45, and major fragments corresponding to the loss of the acetyl group and fragmentation of the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The following are predicted chemical shifts for this compound.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~4.05 (t) | -O-CH₂ - |
| ~2.04 (s) | -C(O)-CH₃ |
| ~1.62 (quint) | -O-CH₂-CH₂ - |
| ~1.25 (m) | -(CH₂ )₁₂- |
| ~0.88 (t) | -CH₃ |
Visualized Workflows
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logic diagram for the purification of this compound by column chromatography.
Application Note: Analysis of Pentadecyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive method for the qualitative and quantitative analysis of Pentadecyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain fatty acid ester, has applications in various fields, including its role as a component in insect pheromone formulations and as a specialty chemical. The protocols provided herein are intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a robust framework for sample preparation, instrument setup, and data analysis.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of volatile and semi-volatile compounds such as this compound.[1] The proper preparation of samples and optimization of GC-MS parameters are crucial for achieving accurate and reproducible results. This document outlines a standard protocol for the analysis of this compound, including sample preparation, instrument parameters, and expected analytical outcomes.
Data Presentation
The following tables summarize the key quantitative data for the GC-MS analysis of this compound.
Table 1: Chemical and Chromatographic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₃₄O₂ | [2] |
| Molecular Weight | 270.45 g/mol | [2] |
| CAS Number | 629-58-3 | [2] |
| Kovats Retention Index (Standard Non-Polar Column) | 1857 | [2] |
Table 2: Mass Spectrometric Data for this compound (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Ion Assignment |
| 43 | 100 | [CH₃CO]⁺ |
| 55 | 80 | [C₄H₇]⁺ |
| 57 | 45 | [C₄H₉]⁺ |
| 61 | 95 | [CH₃COOH₂]⁺ |
| 71 | 35 | [C₅H₁₁]⁺ |
| 83 | 25 | [C₆H₁₁]⁺ |
Note: Data is compiled from the NIST Mass Spectrometry Data Center. The fragmentation pattern is characteristic of long-chain acetates, with the base peak at m/z 43 corresponding to the acetyl cation.
Experimental Protocols
Sample Preparation
The following protocol describes a general method for preparing samples containing this compound for GC-MS analysis. The choice of solvent and extraction method may need to be optimized based on the sample matrix.
Materials:
-
Sample containing this compound
-
Hexane or Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
GC vials with septa
Procedure:
-
Liquid Samples: Dilute an accurately weighed or measured amount of the liquid sample in a suitable solvent such as hexane or dichloromethane to a final concentration within the calibrated range of the instrument.
-
Solid Samples: Extract a known amount of the homogenized solid sample with hexane or dichloromethane. Vortex the mixture for 2 minutes, followed by centrifugation at 5000 rpm for 10 minutes to separate the solid debris.
-
Extraction: Carefully transfer the supernatant to a clean vial. For samples with high water content, pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Final Preparation: Transfer the final extract into a 2 mL GC vial for analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.
Gas Chromatograph (GC) Parameters:
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mass Scan Range: 40-400 amu.
-
Scan Rate: 2 scans/second.
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Discussion
The provided protocol offers a reliable method for the analysis of this compound. The retention time of this compound can be estimated based on its Kovats retention index, which is a standardized measure of a compound's elution time relative to n-alkanes. On a standard non-polar column like the HP-5ms, this compound is expected to elute in the mid-to-late region of the chromatogram under the specified temperature program.
The mass spectrum of this compound is characterized by a prominent peak at m/z 43, which corresponds to the [CH₃CO]⁺ ion, and a characteristic fragmentation pattern of long-chain esters. The molecular ion peak (m/z 270) may be of low abundance or absent in the EI spectrum.
For quantitative analysis, it is recommended to use an internal standard, such as a deuterated analog or a compound with similar chemical properties and a different retention time. A calibration curve should be prepared using a series of standard solutions of this compound of known concentrations.
Conclusion
This application note provides a detailed and practical guide for the GC-MS analysis of this compound. The outlined protocols for sample preparation and instrument parameters, along with the provided quantitative data, will enable researchers and scientists to develop and validate their own methods for the accurate and reliable analysis of this compound in various matrices.
References
Protocol for Electroantennography (EAG) with Pentadecyl Acetate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a widely used electrophysiological technique to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile compound. This method is instrumental in screening for biologically active compounds, identifying components of pheromone blends, and studying the structure-activity relationships of semiochemicals. Pentadecyl acetate is a known semiochemical, acting as a component of the sex pheromone in various insect species, including the pear fruit moth (Acrobasis pyrivorella) and as an aggregation pheromone in Drosophila busckii.[1] These application notes provide a detailed protocol for conducting EAG analysis with this compound, aimed at researchers in chemical ecology, pest management, and drug development.
Data Presentation
Table 1: Hypothetical Dose-Response of Male Acrobasis pyrivorella Antennae to this compound
| Concentration (µg on filter paper) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |
| Solvent Control (Hexane) | 0.1 ± 0.02 | 0 |
| 0.01 | 0.5 ± 0.08 | 15 |
| 0.1 | 1.2 ± 0.15 | 42 |
| 1 | 2.5 ± 0.21 | 88 |
| 10 | 3.2 ± 0.25 | 112 |
| 100 | 3.5 ± 0.28 | 123 |
| Standard (10 µg (Z)-9-Pentadecenyl acetate) | 2.85 ± 0.22 | 100 |
Note: Data are for illustrative purposes. The actual responses can vary depending on the insect species, age, physiological state, and experimental conditions. Normalization is performed against the response to a standard compound, in this case, the major pheromone component of Acrobasis pyrivorella.
Experimental Protocols
This section outlines the detailed methodology for conducting EAG experiments with this compound.
Materials and Equipment
-
Insects: Healthy, virgin male insects (e.g., Acrobasis pyrivorella or Drosophila busckii), typically 2-5 days post-eclosion.
-
Chemicals:
-
This compound (CAS No. 629-58-3)
-
Hexane (or other suitable solvent)
-
Saline solution (e.g., Ringer's solution)
-
Conductive gel
-
-
Equipment:
-
Stereomicroscope
-
Fine scissors and forceps
-
Glass capillary microelectrodes
-
Ag/AgCl wires
-
Micromanipulators
-
High-impedance DC amplifier
-
Data acquisition system (e.g., IDAC) and software
-
Air delivery system (charcoal-filtered and humidified air)
-
Stimulus delivery controller (olfactometer)
-
Pasteur pipettes and filter paper strips
-
Antennal Preparation
-
Anesthetize the insect: Immobilize the insect by cooling it on ice or in a freezer for a few minutes.
-
Excise the antenna: Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.
-
Mount the antenna:
-
Place a small amount of conductive gel on the indifferent (base) and recording (tip) electrode holders.
-
Carefully mount the basal end of the antenna onto the indifferent electrode.
-
Make a small cut at the distal tip of the antenna and bring it into contact with the recording electrode. Ensure a good electrical connection.
-
Stimulus Preparation
-
Prepare serial dilutions of this compound in hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).
-
Apply 10 µL of each dilution onto a small piece of filter paper (1 cm x 2 cm) and insert it into a clean Pasteur pipette.
-
Prepare a solvent control pipette with hexane only.
-
Prepare a standard control with a known EAG-active compound for the tested species.
EAG Recording
-
Position the mounted antenna in a continuous stream of charcoal-filtered, humidified air (approximately 0.5 L/min).
-
Place the tip of the stimulus delivery pipette about 1 cm from the antenna.
-
Allow the preparation to stabilize for at least 1-2 minutes until a stable baseline is achieved.
-
Deliver a puff of the solvent control to check for any mechanical response.
-
Deliver puffs of the this compound dilutions in ascending order of concentration.
-
Maintain an inter-stimulus interval of at least 30-60 seconds to allow the antenna to recover.
-
Periodically deliver a puff of the standard compound to monitor the viability of the preparation.
-
Record the voltage changes from the antenna using the data acquisition system. The peak amplitude of the negative deflection is measured as the EAG response.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Electroantennography (EAG) experiment.
Olfactory Signaling Pathway for Acetate Pheromones
Caption: Acetate pheromone olfactory signal transduction pathway.
References
Field Application Techniques for Pentadecyl Acetate Pheromone Lures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecyl acetate is a semiochemical that functions as a key component in the pheromone blends of several insect species. Its application in lures is pivotal for monitoring and managing pest populations through techniques such as population tracking, mass trapping, and mating disruption. This document provides detailed application notes and standardized protocols for the effective field use of this compound pheromone lures, with a focus on two primary target species: the pear fruit moth (Acrobasis pyrivorella) and the fruit fly Drosophila busckii. The methodologies outlined below are synthesized from published research and general best practices in chemical ecology and integrated pest management (IPM).
Target Species and Pheromone Composition
This compound's role varies between species, necessitating distinct lure compositions and application strategies.
-
For the Pear Fruit Moth (Acrobasis pyrivorella): this compound acts as a synergist in the female sex pheromone blend. Field trapping experiments have demonstrated that the addition of this compound to the primary pheromone component significantly increases the capture of male moths.[1][2]
-
For Drosophila busckii: (S)-2-pentadecyl acetate is a major component of the aggregation pheromone, which attracts both males and females to potential feeding and oviposition sites. Its effectiveness in the field is significantly enhanced when combined with food-based kairomones.
A summary of the recommended lure compositions is provided in the table below.
| Target Species | Pheromone Component(s) | Recommended Lure Loading | Dispenser Type (Recommended) |
| Acrobasis pyrivorella | (Z)-9-pentadecenyl acetate & this compound | 300 µg & 21 µg (approx. 7% of primary component) | Red Rubber Septum |
| Drosophila busckii | (S)-2-pentadecyl acetate & 2-pentadecanone | 50 ng each (as a starting point for field trials) in conjunction with a food-based attractant | Combined lure system: Rubber septum for pheromones and a separate container for the food bait |
Experimental Protocols
The following protocols provide a framework for the preparation and deployment of this compound pheromone lures in field settings.
Protocol 1: Preparation of Pheromone Lures for Acrobasis pyrivorella
Objective: To prepare rubber septa lures for monitoring the pear fruit moth.
Materials:
-
This compound (high purity)
-
(Z)-9-pentadecenyl acetate (high purity)
-
Red rubber septa
-
Hexane (HPLC grade)
-
Micropipettes
-
Glass vials with PTFE-lined caps
-
Fume hood
-
Forceps
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution containing (Z)-9-pentadecenyl acetate and this compound in hexane at the desired ratio (e.g., 300:21). The final concentration should be such that the desired loading dose can be applied in a small volume (e.g., 50-100 µL).
-
Lure Loading: Using a micropipette, carefully apply the precise volume of the stock solution onto the center of a red rubber septum. Allow the solvent to fully evaporate (approximately 1-2 hours) within the fume hood before capping the vials.
-
Storage: Store the prepared lures in airtight glass vials at -20°C until field deployment. This minimizes the degradation and premature release of the pheromone components.
Protocol 2: Preparation of a Combined Lure System for Drosophila busckii
Objective: To prepare a lure system that combines the aggregation pheromone with a food-based attractant for Drosophila busckii.
Materials:
-
(S)-2-pentadecyl acetate
-
2-pentadecanone
-
Red rubber septa
-
Hexane (HPLC grade)
-
Chicory
-
Erwinia carotovora subsp. carotovora culture (optional, for enhanced attraction)
-
Small, ventilated containers for the food bait (e.g., plastic cups with perforated lids)
-
Micropipettes, glass vials, fume hood, forceps
Procedure:
-
Pheromone Dispenser Preparation:
-
Prepare a stock solution of (S)-2-pentadecyl acetate and 2-pentadecanone in hexane at a 1:1 ratio. A starting concentration for field trials could be based on laboratory findings (e.g., 50 ng of each component).
-
Load the pheromone solution onto red rubber septa as described in Protocol 1.
-
-
Food Bait Preparation:
-
Thaw frozen chicory to achieve a soft, rotting-like consistency.
-
(Optional) To enhance attraction, inoculate the thawed chicory with a culture of Erwinia carotovora subsp. carotovora and allow it to incubate for at least 60 hours.
-
Place a portion of the prepared chicory into a ventilated container.
-
-
Lure Assembly: The final lure system will consist of the pheromone-loaded rubber septum and the container with the food bait, to be placed together within the trap.
Field Application Protocols
Protocol 3: Field Trapping of Acrobasis pyrivorella
Objective: To monitor the population of pear fruit moths using pheromone-baited traps.
Materials:
-
Prepared A. pyrivorella lures (from Protocol 1)
-
Delta or wing traps with sticky liners
-
Stakes or poles for trap deployment
-
Flagging tape for marking trap locations
-
GPS device for recording trap coordinates
Procedure:
-
Trap Selection and Preparation: Assemble delta or wing traps according to the manufacturer's instructions. Place a fresh sticky liner in each trap.
-
Lure Placement: Using forceps, place one pheromone lure in the center of the sticky liner or suspend it from the top center of the trap.
-
Trap Placement and Density:
-
Deploy traps in the upper third of the pear tree canopy.
-
Place traps at least 3-4 rows in from the edge of the orchard to target the local population.
-
A typical trap density for monitoring is 1-2 traps per 10 acres.
-
-
Monitoring: Check traps weekly, recording the number of captured moths. Replace sticky liners when they become dirty or filled with insects.
-
Lure Longevity and Replacement: While specific data for this compound longevity is limited, a general guideline for acetate pheromones in rubber septa is a field life of 4-8 weeks. Replace lures accordingly.
Protocol 4: Field Trapping of Drosophila busckii
Objective: To monitor D. busckii populations using a combined pheromone and food-bait lure system.
Materials:
-
Prepared D. busckii lure systems (from Protocol 2)
-
McPhail traps or similar jar-style traps suitable for Diptera
-
Soapy water or other drowning solution
-
Stakes for trap deployment
Procedure:
-
Trap Preparation: Add the drowning solution to the base of the McPhail traps.
-
Lure Placement: Place the food bait container in the bottom of the trap, and suspend the pheromone-loaded septum from the inside of the trap lid, above the drowning solution.
-
Trap Placement: Position traps in areas where D. busckii is likely to be found, such as near decaying plant matter or in crops susceptible to infestation. The optimal height and density will need to be determined empirically for specific agricultural systems.
-
Monitoring: Check traps weekly, counting the captured flies and replacing the drowning solution and food bait.
-
Lure Longevity: The pheromone dispenser should be replaced every 4-6 weeks. The food bait will require more frequent replacement (weekly) to maintain its attractiveness.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the field application of this compound lures.
Table 1: Lure Composition and Loading
| Target Species | Primary Pheromone | This compound Loading | Dispenser | Reference |
| Acrobasis pyrivorella | (Z)-9-pentadecenyl acetate (300 µg) | 21 µg | Rubber Septum (inferred) | [1][2] |
| Drosophila busckii | (S)-2-pentadecyl acetate (50 ng) & 2-pentadecanone (50 ng) | 50 ng | Rubber Septum |
Table 2: Recommended Field Trapping Parameters
| Parameter | Acrobasis pyrivorella | Drosophila busckii |
| Trap Type | Delta or Wing Trap | McPhail or Jar-style Trap |
| Trap Placement | Upper third of tree canopy | Near potential breeding sites |
| Trap Density | 1-2 traps per 10 acres | To be determined empirically |
| Lure Replacement | Every 4-8 weeks | Pheromone: 4-6 weeks; Food bait: weekly |
Visualizations
The following diagrams illustrate the logical workflow for preparing and deploying this compound pheromone lures.
Caption: Workflow for the preparation of pheromone lures.
Caption: General workflow for field deployment and monitoring.
References
Application Notes and Protocols: Pentadecyl Acetate as a Standard for Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of pentadecyl acetate as an analytical standard, particularly as an internal standard in chromatographic techniques such as Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS).
Introduction
This compound (C₁₇H₃₄O₂) is the acetate ester of pentadecanol. Its stability, appropriate volatility, and chromatographic behavior make it a suitable candidate for use as an internal standard in the quantitative analysis of various organic compounds, especially in complex matrices. An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is crucial for its effective application.
| Property | Value |
| Molecular Formula | C₁₇H₃₄O₂ |
| Molecular Weight | 270.49 g/mol |
| CAS Number | 629-58-3 |
| Appearance | Colorless liquid |
| Boiling Point | 335.6 °C (predicted) |
| Density | 0.856 g/cm³ (predicted) |
| Solubility | Soluble in organic solvents such as hexane, ethanol, and dichloromethane. Insoluble in water. |
Quantitative Data and Chromatographic Parameters
This compound's chromatographic behavior makes it an excellent internal standard for the analysis of long-chain fatty acid esters and other volatile to semi-volatile organic compounds.
Table 1: Gas Chromatography (GC) Retention Data
| Parameter | Value | Analytical Column |
| Kovats Retention Index (Standard Non-Polar) | 1857 | DB-5 or equivalent |
| Kovats Retention Index (Semi-Standard Non-Polar) | 1907.4 | OV-1 or equivalent |
Note: Retention indices can vary slightly depending on the specific GC column, temperature program, and other chromatographic conditions.
Table 2: Example GC-FID Conditions for Pheromone Analysis using this compound as an Internal Standard [1]
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., DB-5) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |
| Injector Temperature | 270 °C |
| Detector Temperature | 270 °C |
| Oven Temperature Program | 50°C for 2 min, then ramp at 15°C/min to 250°C, hold for 5 min |
| Injection Mode | Splitless (purge valve off for 1 min) or Split (e.g., 10:1) |
| Internal Standard Concentration | 20 ng/µL in hexane |
Experimental Protocols
The following protocols provide a framework for the use of this compound as an internal standard. These should be adapted and validated for specific applications.
This protocol describes the preparation of a stock solution of this compound that can be used to spike samples and calibration standards.
Materials:
-
This compound (analytical standard grade)
-
Hexane (or other suitable solvent, HPLC or GC grade)
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the this compound in a small amount of hexane.
-
Once fully dissolved, bring the flask to volume with hexane.
-
Stopper the flask and invert several times to ensure homogeneity. This creates a stock solution of approximately 1 mg/mL.
-
Calculate the exact concentration based on the weight of this compound used.
-
This stock solution can be further diluted to create working standard solutions of desired concentrations (e.g., 20 ng/µL).
This protocol outlines the general steps for adding the internal standard to a sample and preparing it for GC-FID analysis. This is based on a method for analyzing insect pheromones.[1]
Materials:
-
Sample containing analytes of interest
-
This compound internal standard working solution (e.g., 20 ng/µL in hexane)
-
Hexane (or other appropriate solvent)
-
Vials for sample preparation and GC autosampler
-
Micropipettes
Procedure:
-
Transfer a known volume or weight of the sample into a vial.
-
Add a precise volume of the this compound internal standard working solution to the sample. For example, add 10 µL of a 20 ng/µL solution to achieve a final amount of 200 ng of the internal standard.
-
If necessary, dilute the sample to a final volume with the appropriate solvent.
-
Vortex the sample to ensure thorough mixing.
-
Transfer an aliquot of the prepared sample to a GC autosampler vial.
-
Inject the sample into the GC-FID system using the parameters outlined in Table 2 or a validated method for the specific analytes.
-
Identify the peaks for the analytes and the this compound internal standard based on their retention times.
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the concentration of the analytes using a calibration curve constructed with the ratio of the analyte peak area to the internal standard peak area.
For use in regulated environments or for ensuring high-quality data, the analytical method using this compound as an internal standard should be validated. Key validation parameters include:
-
Selectivity: Ensure that no interfering peaks from the sample matrix co-elute with this compound or the analytes of interest.
-
Linearity and Range: Establish a linear relationship between the analyte/internal standard peak area ratio and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the reliability of the method when small, deliberate variations in method parameters are introduced.
Applications
This compound is particularly useful as an internal standard in the following applications:
-
Pheromone Analysis: As demonstrated in the cited literature, it is used for the quantification of insect pheromones, which are often long-chain esters, alcohols, and aldehydes.[1]
-
Environmental Monitoring: For the analysis of semi-volatile organic compounds in environmental samples.
-
Food and Beverage Analysis: In the quantification of flavor and fragrance compounds.
-
Biofuel Analysis: While a method for hexadecyl acetate in biodiesel has been validated, this compound could serve a similar purpose, especially where hexadecyl acetate might be present in the sample.
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of a range of organic compounds by gas chromatography. Its chemical properties and chromatographic behavior provide for good separation and detection. The protocols and data presented here offer a solid foundation for the development and validation of analytical methods using this compound as an internal standard, contributing to the accuracy and reliability of analytical results in research, development, and quality control.
References
Investigating the Antimicrobial Potential of Pentadecyl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecyl acetate, a long-chain fatty acid ester, represents a class of lipophilic compounds that have garnered interest for their potential biological activities. While specific data on the antimicrobial properties of this compound is not extensively available in current scientific literature, its structural similarity to other fatty acid esters known to possess antimicrobial effects suggests it is a candidate worthy of investigation. This document provides a comprehensive set of application notes and detailed experimental protocols to guide researchers in the systematic evaluation of the antimicrobial and anti-biofilm properties of this compound.
The protocols outlined herein are established methods for determining key antimicrobial parameters, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as for assessing the compound's ability to inhibit biofilm formation. These standardized procedures are essential for generating reliable and reproducible data, which is critical in the early stages of antimicrobial drug discovery and development.
Data Presentation
Quantitative data from the described experimental protocols should be meticulously recorded and organized. The following tables provide a template for summarizing the key findings of the antimicrobial investigation of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | |
| Escherichia coli | ATCC 25922 | Gentamicin | |
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | |
| Candida albicans | ATCC 90028 | Fluconazole |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain ID | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 |
Table 3: Anti-Biofilm Activity of this compound (Crystal Violet Assay)
| Test Microorganism | Strain ID | Biofilm Inhibition (%) at Sub-MIC Concentrations |
| 0.25 x MIC | ||
| Staphylococcus aureus | ATCC 29213 | |
| Pseudomonas aeruginosa | ATCC 27853 |
Experimental Protocols
Due to the lipophilic nature of this compound, proper solubilization is critical for accurate antimicrobial testing. It is recommended to dissolve this compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), and then dilute it in the appropriate broth medium. A solvent control should always be included in the assays to ensure the solvent itself does not exhibit antimicrobial activity at the tested concentrations.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Positive control antibiotic
-
Solvent (e.g., DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile pipette tips
-
Spreader
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spread the aliquot onto a nutrient agar plate.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in no colony growth on the agar plate, indicating a 99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: Anti-Biofilm Activity Assay using Crystal Violet
This protocol quantifies the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Test microorganisms capable of biofilm formation (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Plates: Add 100 µL of TSB with glucose to each well. Add 100 µL of this compound at sub-MIC concentrations (e.g., 0.5x MIC, 0.25x MIC) to the test wells.
-
Inoculation: Add 100 µL of an overnight culture of the test microorganism diluted to approximately 1 x 10^6 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells and wash the wells twice with sterile PBS.
-
Staining: Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells three times with sterile PBS.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells (no this compound).
Visualizations
The following diagrams illustrate the experimental workflows and a proposed mechanism of action for this compound based on its chemical class.
Proposed Antimicrobial Mechanism of Action for this compound
As a long-chain fatty acid ester, this compound is predicted to exert its antimicrobial effects primarily through the disruption of the bacterial cell membrane. Its lipophilic nature would facilitate its intercalation into the lipid bilayer, leading to a cascade of detrimental effects on the microbial cell.
Application Notes and Protocols for the Study of Pentadecyl Acetate in Insect Behavior and Olfaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecyl acetate (C₁₇H₃₄O₂) is a long-chain fatty acid ester that has been identified as a significant semiochemical in the chemical communication systems of several insect species. As a component of both sex and aggregation pheromones, it plays a crucial role in mediating behaviors such as mate-finding and aggregation. Understanding the perception and behavioral effects of this compound is vital for the development of novel and species-specific pest management strategies, as well as for fundamental research in insect neurobiology and chemical ecology. These application notes provide an overview of the role of this compound in selected insect species, along with detailed protocols for its study using established electrophysiological and behavioral bioassays.
Data Presentation: Quantitative Behavioral and Electrophysiological Responses
The following tables summarize the known quantitative effects of this compound on various insect species.
Table 1: Behavioral Response of Holotrichia parallela (Chafer Beetle) to this compound in a Laboratory Bioassay
| Treatment (Dose) | Number of Responding Beetles (Male) | Percentage Response (Male) | Number of Responding Beetles (Female) | Percentage Response (Female) |
| Control (Hexane) | 12 | 13.3% | 15 | 16.7% |
| This compound (10 µg) | 45 | 50.0% | 48 | 53.3% |
| This compound (100 µg) | 68 | 75.6% | 72 | 80.0% |
| This compound (1000 µg) | 55 | 61.1% | 58 | 64.4% |
Data adapted from a study on the aggregation pheromone components of Holotrichia parallela. A total of 90 beetles per sex were tested for each treatment.[1]
Table 2: Electroantennogram (EAG) Dose-Response of Holotrichia parallela to this compound
| Dose of this compound (µg) | Mean EAG Response (mV) - Male (± SE) | Mean EAG Response (mV) - Female (± SE) |
| 0.01 | 0.15 ± 0.03 | 0.18 ± 0.04 |
| 0.1 | 0.35 ± 0.05 | 0.40 ± 0.06 |
| 1 | 0.75 ± 0.08 | 0.85 ± 0.09 |
| 10 | 1.20 ± 0.11 | 1.35 ± 0.12 |
| 100 | 1.85 ± 0.15 | 2.05 ± 0.18 |
Data are inferred from graphical representations in a study on the aggregation pheromone of Holotrichia parallela.[2]
Table 3: Field Trapping Response of Acrobasis pyrivorella (Pear Fruit Moth) to this compound as a Synergist
| Lure Composition | Mean Number of Males Trapped (± SE) |
| (Z)-9-Pentadecenyl acetate (300 µg) | 25.4 ± 5.1 |
| (Z)-9-Pentadecenyl acetate (300 µg) + this compound (21 µg) | 45.8 ± 8.3 |
| Virgin Females (3) | 30.2 ± 6.5 |
Data from a study identifying the sex pheromone components of Acrobasis pyrivorella.[3]
Table 4: Aggregation Response of Drosophila busckii to this compound
| Compound(s) | Relative Behavioral Response |
| (S)-2-Pentadecyl acetate | Active |
| 2-Pentadecanone | Active |
| Mixture of (S)-2-Pentadecyl acetate and 2-Pentadecanone | ~2-fold increase in response compared to single compounds |
Based on wind-tunnel olfactometer bioassays.[4]
Experimental Protocols
The following are detailed protocols for key experiments used to assess the role of this compound in insect behavior and olfaction.
Protocol 1: Electroantennography (EAG)
This protocol is for measuring the electrical response of an insect antenna to this compound.
Materials and Equipment:
-
Intact insect (e.g., Holotrichia parallela, Acrobasis pyrivorella)
-
This compound (high purity)
-
Solvent (e.g., hexane, paraffin oil)
-
Insect Ringer's solution (e.g., NaCl 7.5 g/L, KCl 0.35 g/L, CaCl₂ 0.21 g/L)
-
Glass capillary electrodes
-
Micropipette puller
-
Ag/AgCl wires
-
Micromanipulators
-
EAG probe and amplifier
-
Data acquisition system (e.g., computer with appropriate software)
-
Air delivery system (charcoal-filtered and humidified)
-
Pasteur pipettes and filter paper strips
Procedure:
-
Preparation of Odor Stimuli:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a dilution series (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).
-
Apply 10 µL of each dilution onto a small filter paper strip and insert it into a labeled Pasteur pipette.
-
Prepare a control pipette with solvent-treated filter paper.
-
-
Antenna Preparation:
-
Immobilize the insect (e.g., by chilling or in a pipette tip with the head exposed).
-
Using fine scissors under a microscope, carefully excise one antenna at its base.
-
Mount the excised antenna between two electrodes filled with Ringer's solution. The indifferent electrode makes contact with the base of the antenna, and the recording electrode makes contact with the distal tip (a small portion of the tip may be cut to ensure good contact).
-
-
EAG Recording:
-
Place the antenna preparation under a continuous stream of purified, humidified air.
-
Position the tip of the stimulus pipette into an opening in the main air delivery tube, close to the antenna.
-
Allow the baseline signal to stabilize.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette to present the odor.
-
Present stimuli in increasing order of concentration, with a solvent control at the beginning and end.
-
Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to repolarize.
-
Replicate the experiment with several individuals.
-
-
Data Analysis:
-
Measure the amplitude of the negative voltage deflection (in mV) for each EAG response.
-
Subtract the response to the solvent control from the responses to this compound.
-
Analyze the dose-response relationship.
-
Protocol 2: Y-Tube Olfactometer Bioassay
This protocol assesses the behavioral choice of an insect between an odor source (this compound) and a control.
Materials and Equipment:
-
Y-tube olfactometer
-
Airflow meter
-
Charcoal filter and humidifier for air supply
-
This compound
-
Solvent (e.g., hexane)
-
Filter paper
-
Test insects (e.g., Holotrichia parallela)
Procedure:
-
Setup:
-
Clean the Y-tube olfactometer thoroughly with a solvent and bake it to remove any residual odors.
-
Connect the base of the Y-tube to an air pump, ensuring the air is filtered and humidified.
-
Adjust the airflow to a constant rate (e.g., 0.5 L/min) through each arm.
-
-
Stimulus Preparation:
-
Apply a specific amount of this compound solution to a filter paper and allow the solvent to evaporate.
-
Place the treated filter paper in one arm of the olfactometer.
-
Place a filter paper treated only with the solvent in the other arm as a control.
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified time (e.g., >1 minute).
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
After each trial, rotate the Y-tube 180 degrees to avoid positional bias.
-
Use a new insect for each replicate.
-
-
Data Analysis:
-
For each dose, calculate the percentage of insects choosing the treatment arm versus the control arm.
-
Use a Chi-square test to determine if the observed distribution is significantly different from a 50:50 distribution.
-
Protocol 3: Wind Tunnel Bioassay
This protocol evaluates the upwind flight and source-locating behavior of flying insects in response to a plume of this compound.
Materials and Equipment:
-
Wind tunnel with controlled airflow, temperature, and light
-
Odor delivery system (e.g., piezoelectric sprayer, heated syringe)
-
This compound solution
-
Release platform for insects
-
Video recording system
Procedure:
-
Setup:
-
Set the wind tunnel parameters (e.g., wind speed of 30 cm/s, 25°C, red light).
-
Place the odor source at the upwind end of the tunnel.
-
-
Bioassay:
-
Acclimatize the insects to the wind tunnel conditions.
-
Release an insect onto the platform at the downwind end.
-
Introduce the this compound plume into the airflow.
-
Record the insect's flight path and behaviors (e.g., taking flight, upwind flight, casting, landing on the source).
-
-
Data Analysis:
-
Quantify the percentage of insects exhibiting each behavior.
-
Analyze flight parameters such as track angle, ground speed, and turning frequency.
-
Compare the responses to different doses of this compound and to a solvent control.
-
Visualizations
Caption: Workflow for analyzing insect responses to this compound.
References
Application Notes: Pentadecyl Acetate in Biochemical Research
1. Introduction
Pentadecyl acetate is a long-chain fatty acid ester, specifically the acetate ester of pentadecanol. While commercially available as a biochemical reagent, its specific applications and mechanisms of action in biochemical assays are not yet extensively documented in scientific literature.[1][2] Structurally, it is composed of a 15-carbon saturated fatty acid chain linked to an acetate group. This chemical nature suggests that its biological effects could be related to the metabolism of fatty acids and acetate, both of which are crucial molecules in cellular physiology.
These application notes provide a hypothetical framework for the investigation of this compound in biochemical research, based on the known roles of its potential metabolic byproducts: pentadecanoic acid and acetate. The protocols and data presented herein are intended as illustrative examples to guide researchers in designing and conducting experiments with this compound.
2. Hypothesized Mechanism of Action
It is hypothesized that this compound, upon entering a cell, may be hydrolyzed by intracellular esterases to yield pentadecanol, which can be subsequently oxidized to pentadecanoic acid (a C15:0 saturated fatty acid), and acetic acid (acetate). Both of these metabolites have known biological activities.
-
Pentadecanoic Acid: As a fatty acid, it can be incorporated into cellular lipids or undergo mitochondrial β-oxidation to produce acetyl-CoA for the TCA cycle and energy production.
-
Acetate: This short-chain fatty acid is a versatile metabolic substrate. It can be converted to acetyl-CoA in both the cytoplasm and mitochondria by acetyl-CoA synthetase enzymes (ACSS1/2).[3] This acetyl-CoA can then be used for ATP production, lipid synthesis, or as a donor for protein acetylation, including the epigenetic modification of histones.[4][5]
Therefore, this compound could potentially influence a variety of cellular processes, including lipid metabolism, energy homeostasis, and epigenetic regulation.
Figure 1: Hypothesized metabolic pathway of this compound.
3. Potential Applications in Biochemical Assays
Based on its hypothesized mechanism of action, this compound could be a valuable tool for investigating several areas of biochemistry and cell biology:
-
Studies of Lipid Metabolism: As a precursor to a saturated fatty acid, it could be used to study the effects of fatty acid influx on lipid droplet formation, triglyceride synthesis, and beta-oxidation.
-
Cancer Metabolism Research: Acetate is known to be a key substrate for cancer cell growth, particularly under hypoxic conditions. This compound could be used as a lipophilic carrier to deliver acetate to cancer cells to study its effects on proliferation, survival, and drug resistance.
-
Epigenetics Research: By potentially increasing the intracellular pool of acetyl-CoA, this compound could be used to investigate the link between metabolic state and histone acetylation.
-
Drug Delivery: The long alkyl chain of this compound makes it lipophilic, suggesting it could be explored as a component of lipid-based drug delivery systems.
4. Illustrative Data Presentation
The following table presents hypothetical data from a dose-response experiment investigating the effect of this compound on a human cancer cell line (e.g., HeLa) after 48 hours of treatment.
| Concentration (µM) | Cell Viability (% of Control) | Intracellular Triglyceride Content (µg/mg protein) | Global Histone H3 Acetylation (Fold Change) |
| 0 (Vehicle) | 100 ± 5.2 | 15.3 ± 2.1 | 1.0 |
| 10 | 98.1 ± 4.8 | 22.5 ± 3.0 | 1.2 |
| 25 | 95.3 ± 6.1 | 35.8 ± 4.5 | 1.8 |
| 50 | 82.5 ± 5.5 | 51.2 ± 6.3 | 2.5 |
| 100 | 65.7 ± 7.2 | 68.9 ± 8.1 | 3.1 |
Data are presented as mean ± standard deviation from three independent experiments. This is illustrative data and does not represent actual experimental results.
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound.
Figure 2: General experimental workflow for studying this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest dose of the compound).
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantification of Intracellular Triglycerides
This protocol measures the impact of this compound on lipid accumulation.
Materials:
-
This compound
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer)
-
Triglyceride Quantification Kit (colorimetric or fluorometric)
-
BCA Protein Assay Kit
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in 200 µL of lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Use a commercial Triglyceride Quantification Kit to measure the triglyceride concentration in each sample, following the manufacturer's instructions.
-
Normalize the triglyceride concentration to the protein concentration for each sample.
Protocol 3: Western Blot for Histone Acetylation
This protocol assesses changes in global histone acetylation.
Materials:
-
This compound
-
6-well cell culture plates
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described for the triglyceride assay.
-
Extract histones from the cell nuclei using a histone extraction buffer.
-
Quantify the protein concentration of the histone extracts.
-
Separate 10-20 µg of histone extract per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and express the level of acetylated H3 relative to total H3.
Figure 3: Acetate signaling pathway leading to histone acetylation.
This compound is a compound with the potential to be a useful tool in biochemical and pharmacological research. Based on its chemical structure, it is plausible that it can serve as a cellular source of pentadecanoic acid and acetate, thereby influencing lipid metabolism, energy production, and epigenetic modifications. The application notes and protocols provided here offer a starting point for researchers interested in exploring the biological activities of this compound. It must be emphasized that these are proposed applications and require experimental validation. Further research is necessary to fully elucidate the specific mechanisms of action and potential therapeutic applications of this compound.
References
- 1. This compound | C17H34O2 | CID 522077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pentadecyl Acetate Synthesis
Welcome to the Technical Support Center for the synthesis of Pentadecyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols to improve the yield and purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My this compound yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in esterification reactions is a common problem that can stem from several factors. Here are the primary causes and their solutions:
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Equilibrium Limitation: Fischer esterification is a reversible reaction. The accumulation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the formation of the ester.[1][2]
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Solution: Employ methods to remove water as it forms. Using a Dean-Stark apparatus during the reaction is highly effective for azeotropically removing water.[1] Alternatively, using a large excess of one of the reactants, typically the less expensive one like acetic acid, can shift the equilibrium towards the product side.[2]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion within the allotted time.
-
Solution: Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] For long-chain alcohols like 1-pentadecanol, longer reaction times (ranging from 1-10 hours) may be necessary to achieve high conversion.
-
-
Catalyst Inactivity or Insufficient Amount: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient quantity.
-
Solution: Use a fresh, anhydrous batch of the acid catalyst. Optimize the catalyst loading, typically starting with 1-5 mol% relative to the limiting reagent.
-
-
Suboptimal Temperature: The reaction temperature might be too low for the reaction to proceed at an adequate rate.
-
Solution: Increase the reaction temperature. Refluxing the reaction mixture is a common practice to ensure the reaction proceeds at a reasonable rate. However, excessively high temperatures should be avoided as they can lead to side reactions.
-
-
Steric Hindrance: While less of a concern with a primary alcohol like 1-pentadecanol, steric hindrance can slow down esterification reactions.
-
Solution: Ensure adequate reaction time and temperature to overcome any minor steric effects.
-
Q2: I am observing the presence of unreacted 1-pentadecanol in my final product. How can I effectively remove it?
A2: Removing unreacted long-chain alcohols is crucial for obtaining pure this compound.
-
Problem: Due to its long carbon chain, 1-pentadecanol has low solubility in water, making simple aqueous washes ineffective for its removal.
-
Solution 1: Drive the reaction to completion: The most effective strategy is to ensure all the 1-pentadecanol is consumed during the reaction. This can be achieved by using an excess of acetic acid and removing the water byproduct.
-
Solution 2: Purification by column chromatography: If unreacted alcohol remains, purification using silica gel column chromatography is a reliable method. The ester and alcohol will have different polarities, allowing for their separation.
-
Solution 3: Distillation: While potentially challenging due to the high boiling points of both the ester and the alcohol, fractional distillation under reduced pressure (vacuum distillation) can be used for separation.
Q3: What are the common side products in this compound synthesis, and how can I minimize their formation?
A3: Side product formation can reduce the yield and purity of the desired ester.
-
Ether Formation: Under acidic conditions and at elevated temperatures, the dehydration of 1-pentadecanol can lead to the formation of di(pentadecyl) ether.
-
Minimization: Use the optimal amount of acid catalyst and avoid excessively high reaction temperatures.
-
-
Byproducts from Acetic Anhydride (if used): When using acetic anhydride as the acylating agent, the primary byproduct is acetic acid.
-
Removal: Acetic acid can be easily removed during the workup by washing the organic layer with a basic solution, such as saturated sodium bicarbonate.
-
Quantitative Data on Reaction Parameters
The following tables summarize the impact of key reaction parameters on the yield of long-chain esters, providing a basis for optimizing the synthesis of this compound.
Table 1: Effect of Reactant Molar Ratio on Ester Yield (Fischer Esterification)
| Molar Ratio (Alcohol:Acid) | Typical Yield (%) | Reference |
| 1:1 | ~65 | |
| 1:3 | >85 | |
| 1:10 | >95 | |
| 1 (used as solvent) | >97 |
Table 2: Effect of Catalyst Concentration on Esterification Conversion
| Catalyst | Catalyst Loading (wt% of reactants) | Conversion (%) | Reaction Time (h) | Reference |
| Sulfuric Acid | 1% | ~80 | 4 | |
| Sulfuric Acid | 5% | >95 | 4 | |
| Amberlyst-15 | 10% | ~90 | 6 |
Table 3: Effect of Temperature on Esterification Yield
| Reaction Temperature (°C) | Yield (%) | Reference |
| 80 | ~70 | |
| 100 | ~85 | |
| 120 (Reflux) | >90 |
Detailed Experimental Protocols
Protocol 1: Fischer Esterification of 1-Pentadecanol with Acetic Acid
This protocol describes the synthesis of this compound using the classical Fischer esterification method with sulfuric acid as a catalyst.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 1-pentadecanol (22.84 g, 0.1 mol) and glacial acetic acid (18.02 g, 0.3 mol, 3 equivalents).
-
Add a suitable solvent such as toluene or hexane (~100 mL) to facilitate azeotropic removal of water.
-
Carefully add concentrated sulfuric acid (0.5 mL, ~1 mol%) to the mixture while stirring.
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate solvent system).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acetic acid and sulfuric acid.
-
Brine (saturated NaCl solution) (1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
-
Protocol 2: Transesterification of Ethyl Acetate with 1-Pentadecanol
This method involves the exchange of the ethoxy group of ethyl acetate with the pentadecyloxy group of 1-pentadecanol.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-pentadecanol (22.84 g, 0.1 mol) and a large excess of ethyl acetate (which also serves as the solvent, e.g., 150 mL).
-
Add a suitable catalyst. A solid base catalyst like sodium methoxide (CH₃ONa, ~5 mol%) or a Lewis acid catalyst can be used.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by GC.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by GC analysis), cool the mixture.
-
If a basic catalyst was used, neutralize it with a dilute acid wash.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess ethyl acetate by rotary evaporation.
-
Purify the resulting crude this compound by vacuum distillation.
-
Protocol 3: Enzymatic Synthesis of this compound using Novozym 435
This protocol utilizes an immobilized lipase for a green and selective synthesis of this compound.
-
Reaction Setup:
-
In a screw-capped flask, dissolve 1-pentadecanol (11.42 g, 0.05 mol) in a suitable organic solvent like hexane or tert-butyl methyl ether (TBME) (50 mL).
-
Add vinyl acetate (6.46 g, 0.075 mol, 1.5 equivalents) as the acyl donor. Vinyl acetate is often preferred as the reaction is irreversible.
-
Add Novozym 435 (typically 5-10% by weight of the substrates, e.g., 1 g).
-
-
Reaction:
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
-
Work-up and Purification:
-
Once the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Wash the filtrate with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of Pentadecyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pentadecyl acetate in polar solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in polar solvents?
A1: this compound is a long-chain ester with the chemical formula C17H34O2.[1][2] Its molecular structure consists of a long, nonpolar hydrocarbon tail (the pentadecyl group) and a less polar acetate group. This predominantly nonpolar character makes it hydrophobic, leading to very low solubility in polar solvents like water. One estimate suggests its water solubility is approximately 0.01172 mg/L at 25°C.[3] The difficulty in dissolving it arises from the unfavorable energetic interactions between the nonpolar solute and polar solvent molecules.
Q2: What are the initial steps I should take if I'm observing poor dissolution of this compound?
A2: When encountering solubility issues, initial simple physical methods can be attempted before moving to more complex formulation strategies.[4] Consider the following:
-
Temperature Adjustment: Gently warming the solvent while dissolving the this compound can increase its solubility. However, be cautious as excessive heat can lead to degradation, especially if the compound is not stable at higher temperatures.
-
Sonication: Using an ultrasonic bath can help break down aggregates of the solute and enhance the dissolution process by providing energy for the solvent to interact with the solute molecules.[4]
Q3: What are the primary formulation strategies to enhance the solubility of this compound in aqueous solutions?
A3: For significantly improving the aqueous solubility of hydrophobic compounds like this compound, several formulation strategies can be employed. The most common and effective methods include:
-
Co-solvency: Introducing a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, making it more favorable for dissolving a nonpolar compound.
-
Micellar Solubilization using Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules like this compound in their nonpolar core, thereby increasing their apparent solubility in the aqueous phase.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with nonpolar molecules, effectively shielding them from the aqueous environment and increasing their solubility.
Q4: Can the excipients used for solubilization (e.g., surfactants, co-solvents) interfere with my downstream biological assays?
A4: Yes, this is a critical consideration. Organic co-solvents can sometimes inhibit enzymatic activity or induce cellular toxicity. Similarly, surfactants can denature proteins. When selecting a solubilization method, it is essential to consider the compatibility of the excipients with the specific biological system being studied. Cyclodextrins are often considered a more biocompatible option compared to some synthetic surfactants. It is always recommended to run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents.
Physicochemical Properties and Solubility Data
The following table summarizes key physicochemical properties of this compound and its solubility.
| Property | Value | Reference |
| Molecular Formula | C17H34O2 | |
| Molecular Weight | 270.45 g/mol | |
| Appearance | Colorless to Almost colorless clear liquid | |
| Melting Point | 11-15 °C | |
| Boiling Point | 230 °C at 70 mmHg | |
| Water Solubility (estimated) | 0.01172 mg/L at 25 °C |
Troubleshooting Guide
If you are facing challenges with the solubility of this compound, the following logical workflow can guide you through the troubleshooting process.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Here are detailed protocols for the primary solubilization methods.
Protocol 1: Solubilization using Co-solvents
This method involves using a water-miscible organic solvent to decrease the polarity of the aqueous medium.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol)
-
Polar solvent (e.g., Deionized water, Phosphate-Buffered Saline (PBS))
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of this compound in the chosen co-solvent to create a concentrated stock solution.
-
Titration: While vigorously stirring the polar solvent, slowly add the this compound stock solution dropwise.
-
Observation: Monitor the solution for any signs of precipitation or cloudiness.
-
Optimization: The final concentration of the co-solvent should be kept as low as possible to avoid potential toxicity or interference in downstream applications. Typically, a final concentration of 1-5% (v/v) of the co-solvent is a good starting point.
Caption: Experimental workflow for co-solvent solubilization.
Protocol 2: Micellar Solubilization using Surfactants
This protocol utilizes surfactants to form micelles that encapsulate this compound.
Materials:
-
This compound
-
Surfactant (e.g., Tween® 80, Polysorbate 20)
-
Aqueous medium (e.g., water, PBS)
-
Magnetic stirrer
-
Bath sonicator
Procedure:
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in the aqueous medium at a concentration above its Critical Micelle Concentration (CMC). For Tween® 80, the CMC is approximately 0.01-0.02 mg/mL. A starting concentration of 0.5-2% (w/v) is often effective.
-
Add this compound: Add the desired amount of this compound to the surfactant solution.
-
Facilitate Dissolution: Stir the mixture vigorously using a magnetic stirrer. Gentle warming or sonication can be used to aid dissolution.
-
Equilibration: Allow the solution to equilibrate for several hours or overnight to ensure complete encapsulation.
-
Filtration (Optional): If any undissolved material remains, the solution can be filtered through a 0.22 µm syringe filter to remove non-encapsulated compound.
Caption: Workflow for solubilization using surfactants.
Protocol 3: Inclusion Complexation with Cyclodextrins
This method involves the formation of an inclusion complex between this compound and a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
Aqueous medium (e.g., water, buffer)
-
Magnetic stirrer
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous medium. The concentration will depend on the desired molar ratio and the solubility of the cyclodextrin itself.
-
Add this compound: Add this compound to the cyclodextrin solution.
-
Complex Formation: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight to facilitate the formation of the inclusion complex.
-
Equilibration and Dissolution: After stirring, the solution should appear clear if the complexation was successful.
-
Confirmation (Optional): Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC) can be used to confirm the formation of the inclusion complex.
Caption: Workflow for cyclodextrin inclusion complexation.
References
Technical Support Center: Stability of Pentadecyl Acetate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Pentadecyl acetate under field conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in the field?
A1: The stability of this compound in a field environment is primarily influenced by a combination of chemical, physical, and biological factors. These include:
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This process is significantly influenced by the pH of the surrounding medium (e.g., soil, water).
-
Biodegradation: Microorganisms present in soil and water can utilize this compound as a carbon source, leading to its degradation.[1][2] The rate of biodegradation depends on the microbial population, soil type, and environmental conditions.
-
Temperature: Higher temperatures generally accelerate the rates of both hydrolysis and biodegradation.[3] They can also increase the volatility of the compound.
-
Light (Photodegradation): Exposure to ultraviolet (UV) radiation from sunlight can potentially lead to the degradation of this compound. This is a common degradation pathway for many organic compounds.[4]
-
Soil Composition: The organic matter and clay content of the soil can affect the stability of this compound through adsorption and desorption processes, which can, in turn, influence its availability for degradation.
Q2: How should I store this compound to ensure its stability before use?
A2: To prevent degradation before your experiment, proper storage is crucial. It is recommended to store this compound in a cool, dark place, preferably refrigerated or frozen (≤ -20°C for long-term storage) in a tightly sealed, airtight container.[4] Exposure to light, air (oxygen), and high temperatures should be minimized to prevent photodegradation, oxidation, and hydrolysis.
Q3: What is the expected half-life of this compound in soil?
Q4: Can I use this compound in aqueous environments?
A4: Yes, but its stability will be highly dependent on the pH of the water. Ester hydrolysis is catalyzed by both acids and bases. Therefore, in highly acidic or alkaline aqueous environments, the degradation of this compound will be accelerated. In neutral pH conditions (around pH 7), the rate of hydrolysis is generally slower.
Q5: Why might I see reduced efficacy of this compound in my field trials?
A5: Reduced efficacy can stem from several factors beyond the inherent stability of the compound. Common reasons include improper application, rapid degradation due to unforeseen environmental conditions (e.g., a heatwave or heavy rainfall), or issues with the formulation or release mechanism if you are using a dispenser. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues.
Troubleshooting Guide
This guide addresses common issues users might encounter during field experiments with this compound.
| Observed Issue | Potential Causes | Recommended Solutions |
| Low or no biological activity observed. | 1. Degradation prior to application: Improper storage or handling has led to the degradation of the compound.2. Rapid environmental degradation: Harsh field conditions (high temperature, extreme pH, high microbial activity) are causing rapid breakdown.3. Incorrect dosage or application: The amount of this compound applied is too low to elicit a response. | 1. Verify storage conditions: Ensure the compound has been stored in a cool, dark, and airtight container. Run a purity check (e.g., via GC-MS) on a sample from the same batch.2. Assess environmental conditions: Monitor temperature, soil pH, and moisture. Consider a controlled laboratory study to test stability under simulated field conditions.3. Review application protocol: Double-check calculations and application methods to ensure the target concentration is being achieved. |
| Inconsistent results between experimental plots. | 1. Variability in environmental conditions: Differences in soil type, moisture, sun exposure, or microbial populations across plots.2. Inconsistent application: Uneven distribution of this compound across the plots. | 1. Characterize your plots: Conduct baseline measurements of soil properties for each plot. Use a randomized block design for your experiment to account for spatial variability.2. Standardize application: Use calibrated equipment and a consistent procedure for applying the compound to all plots. |
| Shorter than expected duration of effect. | 1. Underestimated degradation rate: The compound is degrading faster in the field than anticipated.2. Leaching: The compound is being washed away from the target area by rain or irrigation. | 1. Conduct a degradation study: Use the protocols below to measure the actual degradation rate in your specific field soil.2. Consider a controlled-release formulation: If leaching or rapid degradation is a problem, a formulation that releases this compound slowly over time may be beneficial. |
Data on Factors Influencing Stability
While specific quantitative data for the degradation of this compound is limited, the following tables summarize the expected influence of key environmental factors based on the behavior of analogous long-chain esters.
Table 1: Qualitative Impact of Environmental Factors on this compound Degradation
| Factor | Influence on Stability | Mechanism of Action | Expected Outcome with Increasing Factor |
| Temperature | High | Increases reaction rates | Decreased stability / Shorter half-life |
| Soil Moisture | High | Facilitates hydrolysis and microbial activity | Decreased stability |
| pH (in soil/water) | High | Catalyzes hydrolysis | Decreased stability at low (<5) and high (>8) pH |
| Sunlight (UV) | Moderate | Photodegradation | Decreased stability |
| Organic Matter | Variable | Can increase microbial activity but also lead to sorption, protecting the molecule. | Can either increase or decrease stability depending on specific conditions. |
| Microbial Activity | High | Biodegradation | Decreased stability |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Soil
This protocol provides a framework for determining the degradation rate of this compound in a specific soil under controlled laboratory conditions.
1. Materials:
-
This compound standard
-
Field-collected soil from your experimental site
-
Incubation containers (e.g., glass jars with loose-fitting lids)
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
Analytical balance
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Incubator or constant temperature room
2. Methodology:
-
Soil Preparation: Sieve the field-collected soil to remove large debris. Adjust the moisture content to a level representative of your field conditions.
-
Spiking the Soil: Prepare a stock solution of this compound in a suitable solvent. Add a known amount of this solution to a pre-weighed amount of soil to achieve the desired starting concentration. Allow the solvent to evaporate completely in a fume hood.
-
Incubation: Divide the spiked soil into multiple incubation containers. Place the containers in an incubator set to a temperature that reflects your field conditions. Include a control set of sterilized soil to differentiate between biotic and abiotic degradation.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), remove one container for each condition (biotic and abiotic).
-
Extraction: Extract the this compound from the soil samples using a suitable solvent. This typically involves adding the solvent to the soil, shaking or sonicating, and then separating the solvent from the soil particles.
-
Analysis: Analyze the extracts using GC-MS to quantify the concentration of this compound remaining in the soil.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound in the soil.
Protocol 2: Evaluating Photodegradation of this compound
This protocol is designed to assess the susceptibility of this compound to degradation by light.
1. Materials:
-
This compound
-
Quartz or UV-transparent glass vials
-
Amber glass vials (for dark controls)
-
A light source that mimics the solar spectrum (or a UV lamp)
-
Solvent for dissolution (e.g., acetonitrile or hexane)
-
GC-MS for analysis
2. Methodology:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Exposure: Aliquot the solution into both quartz/UV-transparent vials and amber vials.
-
Irradiation: Place the quartz vials under the light source. Place the amber vials next to the quartz vials to serve as dark controls, ensuring they are exposed to the same temperature.
-
Time-Point Sampling: At various time points, take a sample from a quartz vial and a corresponding amber vial.
-
Analysis: Analyze the samples by GC-MS to determine the concentration of this compound.
-
Data Analysis: Compare the degradation rate in the light-exposed samples to the dark controls. A significantly faster loss in the quartz vials indicates photodegradation.
Visualizations
Caption: Workflow for a soil stability study of this compound.
Caption: Factors influencing this compound degradation pathways.
References
- 1. Origin, occurrence, and biodegradation of long-side-chain alkyl compounds in the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of cellulose acetate by Neisseria sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pentadecyl Acetate Concentration in Pheromone Traps
Welcome to the technical support center for the optimization of Pentadecyl acetate in pheromone traps. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of optimizing the this compound concentration in a pheromone lure?
A1: The main goal is to determine the concentration of this compound that yields the highest capture rate of the target insect species. An optimal concentration effectively creates an attractive plume that draws the target species to the trap. Both excessively low and high concentrations can result in suboptimal trap capture.
Q2: What initial concentration range of this compound should I test?
A2: If there is no pre-existing data for your target insect, it is recommended to start with a logarithmic dose range. A typical initial screening might include lures with 0.01 mg, 0.1 mg, 1 mg, 10 mg, and 100 mg of this compound. This wide range will help you identify a biologically active window for your target species.
Q3: What factors can influence the optimal concentration of this compound in the field?
A3: Several biological and environmental factors can impact the optimal concentration, including:
-
Target Insect Species: Different species exhibit varying sensitivities to pheromone concentrations.
-
Environmental Conditions: Temperature and wind speed can affect the dispersal and concentration of the pheromone plume from the lure.
-
Trap Design and Density: The type of trap used and the number of traps per unit area can influence capture efficiency.[1]
-
Lure Purity: Impurities in the synthetic this compound can have repellent effects, especially at higher concentrations.[2]
Q4: How long should I conduct my field experiment?
A4: The duration of the experiment should be long enough to account for fluctuations in the target insect population and varying environmental conditions. A common practice is to check traps at regular intervals (e.g., weekly) over several weeks.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low capture rates across all tested concentrations. | 1. Low population density of the target insect. 2. Suboptimal trap placement or design. 3. Unfavorable environmental conditions (e.g., high winds, heavy rain).[4] | 1. Conduct preliminary surveys to confirm the presence and relative abundance of the target insect. 2. Ensure traps are placed at an appropriate height and location for the target species. Consider testing different trap designs. 3. Monitor weather conditions and consider repeating the experiment during more favorable periods. |
| Trap captures decrease at higher concentrations of this compound. | 1. The higher concentrations are acting as a repellent. 2. Lure impurities are having a repellent effect at higher concentrations. | 1. This indicates you have likely surpassed the optimal concentration. Analyze your data to identify the peak of the dose-response curve. Consider testing a new range of concentrations focused on the lower end of your initial screen. 2. Use high-purity, research-grade this compound. If possible, test lures from different suppliers. |
| High variability in capture rates between replicate traps. | 1. Inconsistent trap placement or environmental conditions across the study site. 2. Inconsistent release rate from the lures. 3. Interference from other chemical signals in the environment. | 1. Use a randomized complete block design to minimize the effects of spatial variation. Ensure all traps are placed in similar microhabitats. 2. Prepare all lures at the same time and store them properly before deployment to ensure a consistent release rate. 3. Select a study site with minimal background chemical noise if possible. |
Experimental Protocols
Field-Based Dose-Response Assay
This protocol outlines the steps for conducting a field experiment to determine the optimal concentration of this compound in a pheromone lure.
1. Site Selection:
-
Choose an experimental site with a known and relatively uniform population of the target insect species.
-
The site should have consistent vegetation, topography, and sun exposure to minimize environmental variability.
2. Lure Preparation:
-
Prepare lures with a range of this compound concentrations. A logarithmic scale (e.g., 0.01, 0.1, 1, 10, 100 mg) is recommended for initial screenings.
-
Include a solvent-only control lure to establish a baseline.
-
Use a consistent and appropriate solvent for this compound and ensure it fully evaporates from the lures before deployment.
-
Handle lures with clean, separate tools for each concentration to prevent cross-contamination.
3. Experimental Design:
-
Employ a randomized complete block design (RCBD) to account for potential environmental gradients within the site.
-
Establish at least four to five blocks (replicates).
-
Within each block, place one trap for each of the tested concentrations, including the control.
-
Ensure a sufficient distance between traps (e.g., 20-50 meters) to prevent interference.
4. Data Collection:
-
Deploy the traps in the field at a height and position suitable for the target insect.
-
Check the traps at regular, consistent intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
5. Data Analysis:
-
Analyze the collected data using an Analysis of Variance (ANOVA) appropriate for an RCBD.
-
If the ANOVA result is statistically significant, use a post-hoc test (e.g., Tukey's HSD) to compare the mean captures for each concentration.
-
Plot the mean trap captures against the this compound concentration to visualize the dose-response relationship.
Data Presentation
Summarize your quantitative findings in a clear and structured table to facilitate comparison between different concentrations.
Table 1: Mean Trap Capture of [Target Insect Species] at Different Concentrations of this compound
| This compound Concentration (mg) | Mean Number of Insects Captured (± SE) | Statistical Significance (e.g., Tukey's HSD) |
| 0 (Control) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
SE: Standard Error
Visualizations
Caption: Workflow for a field-based dose-response assay.
Caption: Factors influencing the optimal concentration.
References
Technical Support Center: Troubleshooting GC-MS Signal Loss for Long-Chain Acetates
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of long-chain acetates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guides to troubleshoot signal loss and poor peak shape for long-chain acetates.
Signal Loss & Poor Sensitivity
Q1: Why am I seeing low or no signal for my long-chain acetate peaks?
A1: Low signal intensity for high-boiling point compounds like long-chain acetates is a common issue and can be attributed to several factors:
-
Inadequate Vaporization: The most frequent cause is incomplete vaporization in the GC inlet. Long-chain acetates have high boiling points and require sufficient thermal energy to transition into the gas phase.[1]
-
Inlet Discrimination: This phenomenon occurs when the sample components are not transferred from the inlet to the column in the same proportions as they exist in the original sample. Less volatile compounds, like long-chain acetates, are more susceptible to discrimination.
-
Active Sites: The presence of active sites (e.g., free silanol groups) in the inlet liner or at the head of the column can lead to the adsorption of polar analytes, reducing the amount that reaches the detector.[2][3]
-
Cold Spots: If there are areas in the flow path, particularly in the transfer line from the GC to the MS, that are at a lower temperature than the elution temperature of the analytes, condensation can occur, leading to peak broadening and signal loss.[4]
-
Ion Source Contamination: Over time, the ion source can become contaminated with non-volatile residues, which can suppress the ionization of target analytes and reduce sensitivity.
Q2: How can I improve the signal intensity of my long-chain acetates?
A2: To enhance the signal for your long-chain acetates, consider the following optimizations:
-
Increase Inlet Temperature: A higher inlet temperature can improve the vaporization of high-boiling point compounds. It is advisable to experiment with temperatures ranging from 250°C to 300°C or even higher, but be cautious of potential thermal degradation of your analytes.[1]
-
Use a Liner with Glass Wool: A deactivated glass wool packing in the inlet liner provides a larger surface area for heat transfer, promoting more efficient and reproducible vaporization of high molecular weight compounds.
-
Optimize Injection Technique: For trace analysis, a splitless injection is generally preferred to maximize the transfer of analytes to the column. Ensure your splitless hold time is sufficient for the complete transfer of your analytes.
-
Deactivate the System: Regularly replace the inlet liner with a new, deactivated one. If signal loss persists, trimming 10-20 cm from the inlet of the column can remove accumulated active sites.
Peak Shape Problems
Q3: My long-chain acetate peaks are tailing. What is the cause and how can I fix it?
A3: Peak tailing is often a result of active sites in the system, improper column installation, or suboptimal GC parameters.
-
Active Sites: As mentioned previously, interactions between the polar acetate group and active sites in the liner or column can cause tailing.
-
Solution: Replace the inlet liner with a new, deactivated one. Trim the front end of the column (10-20 cm) to remove any contamination or active sites.
-
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and squarely. Install the column at the manufacturer's recommended depth in the inlet.
-
-
Suboptimal Oven Temperature Program: A slow ramp rate can sometimes lead to broader peaks for late-eluting compounds. Conversely, a ramp rate that is too fast may not provide adequate separation.
-
Solution: Experiment with different oven ramp rates. A good starting point is often 10-15°C/min.
-
Q4: I'm observing peak fronting for my long-chain acetates. What should I do?
A4: Peak fronting is most commonly caused by column overload.
-
Solution: Reduce the amount of sample being introduced to the column. This can be achieved by diluting the sample or decreasing the injection volume.
Data Presentation
The following tables provide illustrative data on how different parameters can affect the analysis of high-boiling point compounds like long-chain acetates.
Table 1: Illustrative Effect of Inlet Temperature on the Relative Response of a High-Boiling Point Compound
| Inlet Temperature (°C) | Relative Response Factor | Peak Shape |
| 250 | 0.75 | Moderate Tailing |
| 275 | 0.95 | Symmetrical |
| 300 | 1.00 | Symmetrical |
| 325 | 0.98 | Possible Degradation |
Note: This is illustrative data based on general principles for high-boiling point compounds. Optimal temperature may vary depending on the specific acetate.
Table 2: Comparison of Injection Techniques for Semivolatile Compounds
| Parameter | Split Injection (10:1) | Splitless Injection |
| On-Column Amount | Lower | Higher |
| Inlet Flow Rate | High (~15.8 mL/min) | Low (~1.4 mL/min) |
| Inlet Discrimination | Minimized | Can be significant for high-boilers |
| Sensitivity | Lower | Higher |
| Precision (%RSD) | Generally Better | Can be poorer for high-boilers |
Table 3: Impact of Oven Ramp Rate on Peak Resolution and Analysis Time
| Oven Ramp Rate (°C/min) | Analysis Time | Resolution of Late Eluting Peaks |
| 5 | Long | High |
| 10 | Moderate | Good |
| 20 | Short | May be compromised |
Experimental Protocols
Protocol 1: Inlet Liner Replacement
This protocol describes the steps to replace the GC inlet liner, a common maintenance procedure to eliminate active sites and contamination.
-
Cool Down the Inlet: Set the inlet temperature to below 50°C and wait for it to cool down.
-
Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew and remove the septum nut and the old septum.
-
Remove the Liner: Using forceps, carefully remove the old liner from the inlet. Be aware that it may still be warm.
-
Inspect and Clean the Inlet: Look inside the inlet for any debris, such as pieces of septum, and clean if necessary.
-
Install the New Liner: Wearing clean, lint-free gloves, handle the new deactivated liner by its edges. Place a new O-ring on the liner and insert it into the inlet.
-
Reassemble: Replace the septum and septum nut.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut.
-
Condition the System: Heat the inlet to your method temperature and allow the system to equilibrate before running samples.
Protocol 2: Derivatization of Long-Chain Alcohols to Acetates
This protocol provides a general procedure for converting long-chain alcohols to their corresponding acetate esters for improved GC-MS analysis.
Materials:
-
Acetic anhydride
-
Pyridine (or another suitable catalyst)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Sample containing long-chain alcohols
-
Heating block or water bath
-
Vortex mixer
-
GC vials
Procedure:
-
Sample Preparation: Ensure your sample is dry, as water can react with the derivatizing reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Dissolve the Sample: Add a suitable volume of anhydrous solvent (e.g., 100 µL of toluene) to the dried sample in a reaction vial.
-
Add Reagents: Add an excess of acetic anhydride and a catalytic amount of pyridine. A common ratio is 2:1 (v/v) of acetic anhydride to pyridine.
-
Reaction: Cap the vial tightly and vortex to mix. Heat the reaction mixture at 60-70°C for 30-60 minutes.
-
Cool and Analyze: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
Mandatory Visualization
// Level 1 Nodes check_vaporization [label="Is Inlet Temperature\nSufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_liner [label="Is the Inlet Liner\nDeactivated and Clean?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_cold_spots [label="Are there Cold Spots\nin the System?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_ion_source [label="Is the Ion Source Clean?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Level 2 Nodes increase_temp [label="Increase Inlet Temperature\n(e.g., 275-300°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_wool_liner [label="Use a Deactivated Liner\nwith Glass Wool", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_liner [label="Replace Inlet Liner", fillcolor="#4285F4", fontcolor="#FFFFFF"]; trim_column [label="Trim 10-20 cm from\nColumn Inlet", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_transfer_line [label="Check Transfer Line\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clean_source [label="Perform Ion Source\nCleaning", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End Node end_node [label="Signal Restored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_vaporization; check_vaporization -> increase_temp [label="No"]; increase_temp -> end_node; check_vaporization -> check_liner [label="Yes"];
check_liner -> replace_liner [label="No"]; replace_liner -> use_wool_liner; use_wool_liner -> end_node; check_liner -> check_cold_spots [label="Yes"];
check_cold_spots -> check_transfer_line [label="Yes"]; check_transfer_line -> end_node; check_cold_spots -> check_ion_source [label="No"];
check_ion_source -> clean_source [label="No"]; clean_source -> end_node; check_ion_source -> trim_column [label="Yes\n(if still issues)"]; trim_column -> end_node; } end_dot Caption: Troubleshooting workflow for signal loss of long-chain acetates.
// Connections analyte -> {inlet_temp, liner_type, injection_mode} [arrowhead=none]; {inlet_temp, liner_type, injection_mode} -> column_phase; column_phase -> oven_program; oven_program -> column_condition; column_condition -> transfer_line; transfer_line -> ion_source; ion_source -> signal; } end_dot Caption: Key GC-MS parameters affecting long-chain acetate analysis.
References
Technical Support Center: Pentadecyl Acetate Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Pentadecyl acetate in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, as a long-chain ester, is primarily susceptible to two main degradation pathways:
-
Hydrolysis: The ester bond can be cleaved by water, a reaction that is catalyzed by both acidic and basic conditions, yielding pentadecanol and acetic acid.[1][2]
-
Oxidation: The long alkyl chain can be susceptible to oxidation, particularly if unsaturated impurities are present or if the formulation is exposed to light, heat, and oxygen. This can lead to the formation of peroxides, aldehydes, ketones, and carboxylic acids.
Q2: What are the initial signs of this compound degradation in my formulation?
A2: Degradation can manifest in several ways:
-
Physical Changes: A change in color (e.g., yellowing), the appearance of turbidity, or phase separation. For solid or semi-solid formulations, changes in texture or consistency may be observed.
-
Chemical Changes: A shift in the pH of the formulation, often a decrease due to the formation of acetic acid from hydrolysis. A change in odor may also be indicative of the formation of volatile degradation products.
-
Analytical Changes: A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products in a chromatographic analysis (e.g., HPLC).
Q3: How can I prevent the hydrolysis of this compound in my formulation?
A3: To minimize hydrolysis, consider the following strategies:
-
pH Control: Maintain the formulation pH in a neutral range (ideally pH 5-7), as both acidic and basic conditions accelerate hydrolysis. The use of a suitable buffering system is recommended.
-
Minimize Water Content: For non-aqueous formulations, ensure that all excipients are anhydrous and protect the formulation from atmospheric moisture.
-
Use of Stabilizers: Incorporate hydrolysis stabilizers such as carbodiimides, which can react with and scavenge carboxylic acids that may catalyze further degradation.[3]
Q4: What types of antioxidants are effective in preventing the oxidation of this compound?
A4: The addition of antioxidants can significantly inhibit oxidative degradation. Commonly used and effective antioxidants include:
-
Phenolic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective at scavenging free radicals.[1]
-
Tocopherols: Alpha-tocopherol (Vitamin E) and its derivatives are natural antioxidants that can protect against lipid peroxidation.[4]
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that can catalyze oxidation reactions.
Troubleshooting Guides
Issue 1: Rapid decrease in this compound concentration observed during stability studies.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Measure pH: Check the pH of your formulation. A significant deviation from neutral could be the cause. 2. Buffer System: If not already present, incorporate a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH. 3. Water Content: For non-aqueous formulations, verify the water content of your excipients and consider using desiccants during storage. |
| Oxidation | 1. Protect from Light and Oxygen: Store your formulation in amber containers and consider purging the headspace with an inert gas like nitrogen. 2. Add Antioxidants: Incorporate an appropriate antioxidant. See the antioxidant selection table below for guidance. 3. Excipient Purity: Ensure the purity of your excipients, as impurities can sometimes catalyze oxidation. |
| Incompatibility with Excipients | 1. Review Excipients: Certain excipients, such as some grades of polysorbates or Cremophor, can contain impurities or degrade to form reactive species that may degrade this compound. 2. Conduct Compatibility Studies: Perform compatibility studies with individual excipients to identify the problematic component. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | 1. Forced Degradation Study: Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. LC-MS/MS Analysis: Use a mass spectrometry detector coupled with your HPLC to obtain mass information about the unknown peaks, which can help in their identification. |
| Excipient Degradation | 1. Analyze Placebo: Analyze a placebo formulation (containing all excipients except this compound) under the same stress conditions to see if the unknown peaks originate from excipient degradation. |
| Contamination | 1. Review Handling Procedures: Ensure proper cleaning of glassware and equipment to rule out contamination. 2. Analyze Raw Materials: Analyze the starting materials (this compound and excipients) to check for impurities. |
Data Presentation: Forced Degradation Study of this compound
The following table summarizes hypothetical data from a forced degradation study on a 1% w/v this compound solution in a 50:50 ethanol:water vehicle. The study was conducted for 24 hours.
| Stress Condition | % this compound Remaining | Major Degradation Product(s) | Appearance |
| 0.1 M HCl at 60°C | 85.2 | Pentadecanol, Acetic Acid | Clear, colorless |
| 0.1 M NaOH at 60°C | 78.5 | Pentadecanol, Sodium Acetate | Clear, colorless |
| 3% H₂O₂ at 60°C | 92.1 | Oxidative impurities (aldehydes, ketones) | Clear, colorless |
| Heat (80°C) | 98.5 | Minor hydrolysis products | Clear, colorless |
| Photostability (ICH Q1B) | 99.1 | Negligible | Clear, colorless |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent system (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: To 5 mL of the sample solution, add 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 5 mL of the sample solution, add 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 5 mL of the sample solution, add 5 mL of 3% H₂O₂. Keep at 60°C for 24 hours.
-
Thermal Degradation: Keep 5 mL of the sample solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 70% B
-
5-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 70% B
-
21-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Key factors for a stable formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Enantiomeric Purity of Synthetic Pentadecyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments to enhance the enantiomeric purity of synthetic Pentadecyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the enantiomeric purity of synthetic this compound?
A1: The most common and effective methods for enhancing the enantiomeric purity of racemic this compound revolve around chiral resolution techniques. These can be broadly categorized as:
-
Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of a faster-reacting enantiomer from the slower-reacting one. For this compound, this is often achieved using enzymes.
-
Enzymatic Resolution: A subset of kinetic resolution where enzymes, most commonly lipases, are used as chiral catalysts. Lipases can selectively hydrolyze one enantiomer of the acetate, allowing for the separation of the resulting alcohol from the unreacted acetate enantiomer.[1][2]
-
Dynamic Kinetic Resolution (DKR): This is an advanced form of kinetic resolution that overcomes the theoretical 50% yield limit of standard kinetic resolution.[3] In DKR, the unreacted enantiomer is continuously racemized back to the racemic mixture, allowing for a theoretical yield of up to 100% of the desired enantiomer.[3]
-
Chiral Chromatography: This method involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the enantiomers of this compound.[4]
Q2: What is "enantiomeric excess" (ee) and how is it determined?
A2: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. The most common methods for determining the ee of this compound include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method that separates the enantiomers on a chiral column, allowing for their quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral stationary phase to separate and quantify the enantiomers.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by the chiral molecules and can be used to determine the ee of a sample.
Q3: Why is my kinetic resolution stopping at around 50% conversion?
A3: A standard kinetic resolution will theoretically stop at 50% conversion because, at this point, the more reactive enantiomer has been consumed. The remaining unreacted substrate will be enriched in the less reactive enantiomer. To achieve a higher yield of a single enantiomer, a dynamic kinetic resolution (DKR) process is required, which incorporates a method for racemizing the slower-reacting enantiomer.
Q4: Can the undesired enantiomer from a kinetic resolution be converted to the desired one?
A4: Yes, it is possible in some cases to convert the undesired enantiomer to the desired one. This often involves a sequence of reactions to invert the stereocenter. For example, the undesired acetate enantiomer could be hydrolyzed to the corresponding alcohol, which is then subjected to a reaction that proceeds with inversion of configuration, followed by acetylation to yield the desired enantiomer.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) Achieved
| Possible Cause | Recommended Action |
| Sub-optimal Enzyme Choice | Screen a variety of commercially available lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas fluorescens (Amano AK), Thermomyces lanuginosus (TLL)) to find the one with the highest enantioselectivity (E-value) for this compound. |
| Incorrect Reaction Time | Monitor the reaction over time by taking aliquots and analyzing the ee. Stop the reaction at the optimal point before the ee of the product or remaining starting material begins to decrease. |
| Non-ideal Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may negatively impact the enzyme's stability and enantioselectivity. |
| Inappropriate Solvent | The choice of organic solvent can significantly influence enzyme activity and selectivity. Test a range of solvents (e.g., hexane, toluene, tetrahydrofuran) to find the optimal medium. |
| Presence of Water | For transesterification reactions, ensure anhydrous conditions as water can lead to competing hydrolysis reactions. For hydrolysis reactions, optimize the buffer and co-solvent system. |
Issue 2: Low Reaction Conversion or Slow Reaction Rate
| Possible Cause | Recommended Action |
| Insufficient Enzyme Activity | Increase the enzyme loading. Ensure the enzyme is not denatured and has been stored correctly. |
| Poor Substrate Solubility | If the this compound is not fully dissolved, it can limit the reaction rate. Consider using a co-solvent to improve solubility. |
| Inhibitors Present | Ensure starting materials and solvents are pure and free from any potential enzyme inhibitors. |
| Sub-optimal pH (for hydrolysis) | If performing an enzymatic hydrolysis, ensure the pH of the buffer is optimal for the chosen lipase. |
| Inadequate Mixing | Ensure the reaction mixture is being agitated sufficiently to facilitate contact between the substrate and the (often immobilized) enzyme. |
Issue 3: Difficulty in Separating the Product Alcohol and Unreacted Acetate
| Possible Cause | Recommended Action |
| Similar Polarity | The product (Pentadecanol) and the unreacted starting material (this compound) may have similar polarities, making separation by column chromatography challenging. |
| Optimization of Chromatography | Carefully optimize the solvent system for flash column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. |
| Thin Layer Chromatography (TLC) | Use TLC to test various solvent systems to find the one that gives the best separation before attempting a large-scale column. |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of this compound
This protocol describes a general procedure for the enzymatic kinetic resolution of racemic this compound via hydrolysis.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., acetonitrile or THF)
-
Stirring apparatus (e.g., magnetic stirrer)
-
Temperature-controlled bath
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add racemic this compound (1 equivalent).
-
Dissolve the acetate in a minimal amount of a suitable organic co-solvent (e.g., 20% v/v acetonitrile in buffer).
-
Add phosphate buffer (pH 7.0) to the flask.
-
Add the immobilized lipase (e.g., a 2:1 mass ratio of enzyme to substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining acetate and the formed alcohol.
-
Once the desired level of conversion is reached (typically close to 50%), stop the reaction by filtering off the immobilized enzyme.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture of the unreacted this compound enantiomer and the product Pentadecanol enantiomer by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Different Lipases for the Kinetic Resolution of an Exemplary Acetate
| Lipase Source | Enzyme Form | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Substrate ee (%) | E-value |
| Pseudomonas fluorescens | Amano AK | 30 | 24 | ~50 | >99 | >99 | >200 |
| Thermomyces lanuginosus | TLL on Immobead 150 | 30 | 24 | ~50 | >99 | >99 | >200 |
| Candida rugosa | CRL | 40 | - | - | - | - | - |
| Candida antarctica B | CAL-B | Room Temp | 48 | ~50 | 96 | 98 | >200 |
Data is representative and compiled from resolutions of similar acetates to illustrate typical performance.
Visualizations
Diagram 1: Workflow for Kinetic Resolution of this compound
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Diagram 2: Troubleshooting Logic for Low Enantiomeric Excess (ee)
Caption: Troubleshooting decision tree for addressing low enantiomeric excess.
References
Technical Support Center: Optimizing Pentadecyl Acetate Lure Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the attraction of non-target species to Pentadecyl acetate lures during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target species?
A1: this compound is a chemical compound that has been identified as a major component of the aggregation pheromone of Drosophila busckii.[1] It is attractive to both male and female flies of this species.
Q2: I am using this compound lures to trap Drosophila busckii, but I am capturing other similar flies. Is this expected?
A2: Yes, it is possible to capture non-target species. For instance, Drosophila mulleri has also been shown to be attracted to (S)-2-acetates with 13, 14, and 15 carbons, which includes (S)-2-pentadecyl acetate.[1] Generally, traps baited with food-based or fermentation-related scents can attract a variety of drosophilids and other insects.[2][3]
Q3: Can the design of the trap influence the capture of non-target species?
A3: Absolutely. Trap design is a critical factor in selectivity. Modifications such as the number and diameter of entry holes can prevent larger, non-target insects from entering.[2] Different trap designs, like delta, bucket, or funnel traps, will capture different assemblages of insects.
Q4: Does the color of the trap matter?
A4: Yes, trap color can significantly influence the types of insects captured. While specific research on trap color for Drosophila busckii is limited, broader studies have shown that different colors attract different insect groups. For example, yellow is attractive to many insects, including some beneficials, while blue can be more specific to certain groups like thrips and tsetse flies. Experimenting with trap color could potentially reduce the capture of certain non-target species.
Q5: How can I determine if my lure's release rate is contributing to non-target captures?
A5: An excessively high release rate of a pheromone can sometimes attract less sensitive, non-target species. If you suspect this is an issue, you could try using a lure with a lower, more controlled release rate. Comparing the capture rates of lures with different release rates in a controlled experiment is the most effective way to determine the optimal release rate for your target species while minimizing bycatch.
Troubleshooting Guides
Issue 1: High capture of non-target Drosophila species.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lure Composition | If using a blend, ensure the ratio of this compound to other components is optimized for D. busckii. The addition of other identified pheromone components, like 2-pentadecanone, may increase specificity. | Increased attraction of D. busckii and potentially reduced attraction of other Drosophila species. |
| Trap Design | Experiment with traps that have smaller entry holes to exclude larger non-target drosophilids. The hole diameter is an important variable to allow target species to enter while preventing others. | Reduction in the capture of larger non-target fly species. |
| Trap Placement | Relocate traps away from areas that are not the primary habitat of D. busckii. Different species have different habitat preferences. | Reduced capture of non-target species that prefer different ecological niches. |
Issue 2: Capturing a large number of non-dipteran insects.
| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Trap Design | Utilize traps that are less prone to capturing non-target insects incidentally. For example, sticky traps can capture a wide range of flying insects, whereas bucket or funnel traps might be more selective. | A significant decrease in the capture of non-target orders such as Lepidoptera, Hymenoptera, and Coleoptera. | | Lure Specificity | Consider using a more defined chemical lure rather than a broader food-type bait. Synthetic lures are generally more species-specific. | Reduction in the capture of insects attracted to general food odors. | | Physical Barriers | Install a mesh screen over the trap entrance with a hole size large enough for the target species but small enough to exclude larger insects. | Exclusion of larger non-target insects, such as certain moths and beetles. |
Experimental Protocols
Protocol 1: Evaluating the Specificity of Different Lure Formulations
This experiment is designed to compare the attractiveness of different this compound lure formulations to both the target species (Drosophila busckii) and non-target species.
Workflow for Lure Specificity Experiment
Caption: Workflow for testing the specificity of different lure formulations.
Methodology:
-
Lure Preparation: Prepare at least three different lure formulations:
-
Lure A: this compound only.
-
Lure B: this compound and 2-pentadecanone in a 1:1 ratio.
-
Control: Solvent only.
-
-
Trap Setup: Use a consistent type of trap (e.g., delta or bucket trap) for all treatments.
-
Experimental Design:
-
Select an experimental site where Drosophila busckii is present.
-
Use a randomized block design with at least four replicates (blocks).
-
Within each block, place one trap for each lure formulation and one control trap.
-
Ensure a minimum distance of 20 meters between traps within a block and 50 meters between blocks to prevent interference.
-
-
Data Collection:
-
Deploy the traps and collect the captured insects every 3-4 days for a period of at least two weeks.
-
At each collection, identify and count the number of Drosophila busckii and all non-target species.
-
-
Data Analysis:
-
Use statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean number of target and non-target insects captured per trap for each lure formulation.
-
Calculate a selectivity index for each lure (e.g., number of target species / total number of insects captured).
-
Protocol 2: Assessing the Impact of Trap Design on Bycatch Reduction
This protocol outlines a method to determine if modifying a trap's design can reduce the capture of non-target species without significantly impacting the capture of the target species.
Logical Flow for Trap Modification Assessment
References
- 1. (S)-2-pentadecyl acetate and 2-pentadecanone Components of aggregation pheromone ofDrosophila busckii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The attractant, but not the trap design, affects the capture of Drosophila suzukii in berry crops | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 3. simpler-is-better-fewer-non-target-insects-trapped-with-a-four-component-chemical-lure-vs-a-chemically-more-complex-food-type-bait-for-drosophila-suzukii - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Large-Scale Production of Pentadecyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Pentadecyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the large-scale synthesis of this compound?
A1: The most common method for synthesizing this compound is through the esterification of 1-pentadecanol with acetic acid.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, or can be carried out using enzymatic catalysts like lipases for a greener approach. For industrial-scale production, reactive distillation is an efficient continuous process that combines the reaction and separation of products to drive the reaction towards completion and increase yield.[2]
Q2: What are the key parameters to control during the esterification reaction?
A2: Key parameters to control include:
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions.
-
Catalyst Concentration: The amount of catalyst affects the reaction speed.
-
Reactant Stoichiometry: Using an excess of one reactant, typically acetic acid, can shift the equilibrium to favor product formation.
-
Water Removal: Water is a byproduct of the esterification reaction, and its continuous removal is crucial to prevent the reverse reaction (hydrolysis) and achieve high conversion.
Q3: What are the potential impurities and byproducts in this compound synthesis?
A3: Potential impurities and byproducts include unreacted starting materials (1-pentadecanol and acetic acid), the acid catalyst, water, and side products like di-pentadecyl ether, which can form at high temperatures in the presence of a strong acid catalyst. If the starting alcohol is impure, related esters may also be formed.
Q4: What purification methods are suitable for large-scale production of this compound?
A4: At a large scale, purification typically involves several steps:
-
Neutralization: Washing the crude product with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and excess acetic acid.
-
Aqueous Extraction: Washing with water to remove any remaining salts and water-soluble impurities.
-
Drying: Using a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove dissolved water from the organic phase.
-
Distillation: Fractional distillation under reduced pressure (vacuum distillation) is often employed to separate the final product from non-volatile impurities and any remaining starting materials.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to ensure it reaches completion.- Increase Temperature: Carefully increase the reaction temperature to enhance the reaction rate, while being mindful of potential side reactions.- Check Reactant Stoichiometry: Ensure an appropriate excess of acetic acid is used to drive the equilibrium towards the product. |
| Reaction Equilibrium | - Remove Water: Implement continuous water removal from the reaction mixture using a Dean-Stark apparatus or by operating under vacuum. |
| Catalyst Inactivity | - Verify Catalyst Quality: Use a fresh or properly stored acid catalyst. If using an enzyme, ensure it has not denatured. |
| Loss During Work-up | - Optimize Extraction: Ensure the pH during the basic wash is appropriate to neutralize acids without causing product degradation.- Minimize Transfers: Reduce the number of transfers between vessels to minimize material loss. |
Issue 2: Product Purity is Below Specification
| Possible Cause | Recommended Action |
| Presence of Unreacted Starting Materials | - Optimize Reaction Conditions: See "Incomplete Reaction" under Issue 1.- Improve Purification: Enhance the efficiency of the distillation process by using a column with a higher number of theoretical plates or by optimizing the vacuum pressure and temperature. |
| Residual Acid Catalyst or Acetic Acid | - Thorough Neutralization: Ensure complete neutralization by washing with a basic solution until the aqueous layer is confirmed to be basic with a pH indicator. Repeat the wash if necessary. |
| Water Contamination | - Effective Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent before the final distillation.- Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction. |
| Formation of Byproducts (e.g., di-pentadecyl ether) | - Control Reaction Temperature: Avoid excessively high temperatures during the reaction and distillation.- Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst. |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 629-58-3 |
| Molecular Formula | C17H34O2 |
| Molecular Weight | 270.46 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 230 °C at 70 mmHg |
| Melting Point | 15 °C |
| Flash Point | 140 °C |
| Purity (Typical) | >95.0% (GC) |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound. Quantities should be scaled appropriately for the desired production volume.
Materials:
-
1-Pentadecanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (Catalyst)
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Toluene (for azeotropic water removal)
Equipment:
-
Large glass-lined reactor with overhead stirrer, heating/cooling jacket, and thermometer
-
Dean-Stark apparatus and reflux condenser
-
Large separatory funnel or liquid-liquid extraction setup
-
Drying vessel
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with 1-pentadecanol, an excess of glacial acetic acid (e.g., 2-3 molar equivalents), and toluene.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction and Water Removal: Heat the mixture to reflux. Water will be formed during the reaction and will be azeotropically removed with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Neutralization: Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the sulfuric acid and excess acetic acid. Caution: CO2 gas will be evolved. Repeat the wash until the aqueous layer is basic.
-
Aqueous Wash: Wash the organic layer with water, followed by a wash with saturated sodium chloride solution to help break any emulsions and remove excess water.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound production.
References
Technical Support Center: Improving the Slow-Release Profile of Pentadecyl Acetate Dispensers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the slow-release profile of Pentadecyl acetate dispensers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the performance and characteristics of this compound dispensers.
Q1: What are the key factors that influence the release rate of this compound from a dispenser?
A1: The release of volatile semiochemicals like this compound is primarily governed by two processes: the diffusion of the compound through the dispenser's matrix and its subsequent evaporation into the atmosphere.[1] Key factors influencing these processes include:
-
Temperature: Higher temperatures generally lead to a significant increase in the release rate of semiochemicals.[2] This is due to the increased kinetic energy of the molecules, which enhances both diffusion through the dispenser matrix and evaporation from the surface.[3]
-
Airflow/Wind Speed: Increased airflow across the dispenser surface can accelerate the evaporation of this compound by maintaining a high concentration gradient between the dispenser surface and the surrounding air.
-
Dispenser Material and Design: The type of polymer matrix (e.g., polyethylene, rubber septum), its porosity, and the overall design of the dispenser (e.g., reservoir, microcapsules) play a crucial role in controlling the diffusion rate of the active ingredient.[4]
-
Loading Amount: The initial concentration of this compound within the dispenser can affect the release kinetics.
-
Physicochemical Properties of this compound: The inherent volatility of this compound, influenced by its vapor pressure, is a fundamental determinant of its release rate.
Q2: How does the choice of polymer matrix affect the release profile?
A2: The polymer matrix is a critical component for achieving a controlled, slow release of this compound. The interaction between the hydrophobic this compound and the polymer matrix will dictate the release mechanism.
-
Hydrophobic Polymers (e.g., Polyethylene, Polypropylene, Carnauba Wax): These materials are commonly used for hydrophobic compounds like this compound.[5] Release is typically governed by diffusion through the polymer matrix. The density and tortuosity of the polymer network can be modified to slow down the diffusion and achieve a more sustained release.
-
Hydrophilic Polymers (e.g., HPMC): While less common for hydrophobic compounds, hydrophilic polymers can be used in certain formulations. Upon contact with moisture, these polymers swell and form a gel layer, and the release can be controlled by a combination of diffusion through and erosion of this gel layer.
-
Elastomers (e.g., Rubber Septa): These are frequently used as dispensers. The release from rubber septa is often characterized by a relatively constant rate, especially after an initial burst phase.
Q3: What causes an initial "burst release" of this compound, and how can it be minimized?
A3: A burst release is a rapid initial release of a large amount of the active ingredient. This can be caused by an accumulation of this compound on the surface of the dispenser during manufacturing or storage. Strategies to minimize this effect include:
-
Surface Modification: Washing the dispenser with a suitable solvent before deployment can remove surface-level acetate.
-
Formulation Adjustments: Incorporating the this compound into a more complex matrix, such as microcapsules or a multi-layered dispenser, can help to better control the initial release.
-
Curing/Aging: Allowing the dispensers to equilibrate for a period in a controlled environment before field use can sometimes reduce the initial burst.
Q4: How can I protect this compound from degradation in the field?
A4: this compound, like many organic esters, can be susceptible to degradation by UV light and high temperatures. To mitigate this:
-
Incorporate UV Protectants: Adding UV-absorbing compounds to the dispenser matrix can shield the this compound from photodegradation.
-
Dispenser Design: Opaque or colored dispenser materials can offer physical protection from sunlight.
-
Formulation: Encapsulation within a protective polymer matrix can limit exposure to oxygen and other environmental factors that may contribute to degradation.
Section 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound dispensers.
| Problem | Potential Causes | Troubleshooting Steps |
| Inconsistent Release Rates Between Dispensers | - Variability in dispenser manufacturing (e.g., inconsistent polymer density, loading amount).- Improper or inconsistent storage conditions. | - Quality Control: Test a subset of dispensers from a batch for their release rate in a controlled laboratory setting before large-scale field deployment.- Standardize Storage: Store all dispensers in a cool, dark, and dry place in sealed containers to minimize degradation and premature release. |
| Rapid Decline in Dispenser Efficacy | - High initial burst release depleting the reservoir quickly.- Degradation of this compound due to environmental exposure (high temperature, UV light).- Incompatible dispenser material leading to leaching or degradation. | - Analyze Residual Acetate: At various time points, extract and quantify the remaining this compound in the dispenser using GC-MS to determine the actual release profile.- Evaluate Dispenser Placement: If possible, position dispensers to minimize direct exposure to intense sunlight.- Material Compatibility Check: Ensure the dispenser polymer is compatible with long-chain esters. Polyethylene, polypropylene, and certain rubbers are generally suitable. Avoid materials that may be plasticized or degraded by esters. |
| Low or No Release of this compound | - Clogging of dispenser pores (in porous systems).- Crystallization of this compound within the matrix.- Incorrect formulation leading to very strong binding within the matrix. | - Microscopic Examination: Visually inspect the dispenser surface for any blockages or changes in appearance.- Solubility Test: Confirm the solubility of this compound in the chosen polymer matrix at the intended loading concentration.- Reformulate: Consider a different polymer or the addition of a plasticizer to improve the diffusion of the acetate through the matrix. |
Section 3: Data Presentation
The following tables provide representative quantitative data on the release of long-chain acetates from common dispenser types under varying environmental conditions. This data can be used as a baseline for experimental design and comparison.
Table 1: Effect of Temperature on the Release Rate of (Z)-8-Dodecenyl Acetate (C12) from Red Rubber Septa
| Temperature (°C) | Average Release Rate (µ g/day ) |
| 15 | 1.5 |
| 25 | 3.2 |
| 35 | 8.0 |
Data adapted from a study on a C12 acetate and should be considered as an estimation for the behavior of this compound (C15). Release rates are expected to be lower for the longer chain this compound due to its lower vapor pressure.
Table 2: Estimated Vapor Pressure of Long-Chain Alkyl Acetates at Different Temperatures
| Compound | Temperature (°C) | Estimated Vapor Pressure (Pa) |
| Dodecyl Acetate (C12) | 25 | 0.4 |
| Tetradecyl Acetate (C14) | 25 | 0.08 |
| This compound (C15) | 25 | ~0.04 |
| Hexadecyl Acetate (C16) | 25 | 0.02 |
Vapor pressure for this compound is an estimation based on the trend observed for other long-chain alkyl acetates. Experimental determination is recommended for precise calculations.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound dispensers.
Protocol 1: Quantification of this compound Release Rate using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the amount of this compound released from a dispenser over time under controlled laboratory conditions.
Materials:
-
This compound dispensers
-
Controlled environment chamber or incubator
-
Volatile collection system (e.g., glass chamber with an air inlet and outlet)
-
Adsorbent tubes (e.g., Tenax® TA)
-
Air pump with a calibrated flow meter
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Hexane (or other suitable solvent, HPLC grade)
-
Internal standard (e.g., a non-interfering long-chain ester)
-
Volumetric flasks and micropipettes
Procedure:
-
Dispenser Aging: Place a set of dispensers in a controlled environment chamber at a constant temperature and airflow that mimics field conditions.
-
Volatile Collection: At predetermined time intervals (e.g., 24, 48, 72 hours), place an individual dispenser in the volatile collection chamber.
-
Air Sampling: Draw a known volume of purified air over the dispenser and through an adsorbent tube at a constant flow rate (e.g., 100 mL/min) for a defined period (e.g., 1 hour).
-
Solvent Extraction: Elute the trapped this compound from the adsorbent tube with a precise volume of hexane containing a known concentration of the internal standard.
-
GC-MS Analysis:
-
Injector: Splitless mode, 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Quantification: Create a calibration curve by analyzing standard solutions of this compound of known concentrations with the internal standard. Calculate the mass of this compound collected in the sample from the calibration curve. The release rate can then be expressed as mass per unit of time (e.g., µ g/hour or mg/day).
Protocol 2: Residual Analysis of this compound in Dispensers
Objective: To determine the amount of this compound remaining in a dispenser after a period of field or laboratory exposure.
Materials:
-
Aged this compound dispensers
-
Scalpel or scissors
-
Glass vials with PTFE-lined caps
-
Hexane (or other suitable solvent, HPLC grade)
-
Internal standard
-
Vortex mixer and/or sonicator
-
GC-MS system
Procedure:
-
Sample Preparation: At the end of the desired aging period, retrieve the dispenser. Carefully cut the dispenser into small pieces and place them in a glass vial.
-
Extraction: Add a known volume of hexane containing the internal standard to the vial.
-
Agitation: Seal the vial and agitate it using a vortex mixer or sonicator for an extended period (e.g., 1-2 hours) to ensure complete extraction of the remaining this compound.
-
Analysis: Analyze the hexane extract using the GC-MS method described in Protocol 1.
-
Calculation: Quantify the amount of this compound in the extract. The amount released is the initial loading amount minus the residual amount.
Section 5: Visualizations
This section provides diagrams to illustrate key experimental workflows and logical relationships in troubleshooting.
References
Validation & Comparative
A Comparative Analysis of Pentadecyl Acetate and Other Insect Attractants for Researchers
For Immediate Release
A Comprehensive Comparison of Pentadecyl Acetate and Alternative Insect Attractants for Research and Pest Management Applications
This guide offers an objective comparison of the performance of this compound with other notable insect attractants, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and pest management to provide a thorough understanding of the efficacy and application of these semiochemicals.
Data Presentation: Performance of Insect Attractants
The following tables summarize quantitative data from various studies, offering a comparative overview of the effectiveness of this compound and other significant insect attractants.
| Attractant | Target Insect Species | Type of Attractant | Quantitative Performance Metric (Example) |
| This compound | Pear fruit moth (Acrobasis pyrivorella) | Sex Pheromone Component | Addition of 21µg of this compound to 300µg of the primary pheromone (Z9-15:OAc) significantly increased male moth trap captures.[1][2] |
| (S)-2-pentadecyl acetate | Drosophila busckii | Aggregation Pheromone | A mixture of (S)-2-pentadecyl acetate and 2-pentadecanone increased the number of responding flies twofold in olfactometer bioassays.[3] |
| Methyl Eugenol | Oriental fruit fly (Bactrocera dorsalis) | Kairomone | Traps baited with 100% methyl eugenol captured significantly more B. dorsalis males than traps with 25%, 50%, or 75% concentrations.[4] |
| Cue-Lure | Melon fly (Bactrocera cucurbitae) | Kairomone | Traps with 100%, 75%, and 50% cue-lure showed no significant difference in capturing B. cucurbitae males.[4] |
| Terpenyl Acetate | Mango fruit fly (Ceratitis cosyra) | Kairomone | Attracts C. cosyra, which is not attracted to trimedlure, cue-lure, or methyl eugenol. |
| (Z)-9-Pentadecenyl acetate (Z9-15:OAc) | Pear fruit moth (Acrobasis pyrivorella) | Sex Pheromone | 300µg of synthetic Z9-15:OAc attracted conspecific males in field trapping experiments. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Field Trapping Bioassay
Objective: To evaluate the attractiveness of a chemical lure to a target insect species in a natural environment.
Materials:
-
Traps (e.g., delta traps, funnel traps, or McPhail traps)
-
Lure dispensers (e.g., rubber septa, cotton wicks)
-
Test attractant (e.g., this compound) and control lures
-
Solvent for dilution (if necessary)
-
Field site with a known population of the target insect
Procedure:
-
Lure Preparation: The attractant is loaded onto the dispenser. For example, a specific amount (e.g., 300 µg) of the synthetic pheromone is applied to a rubber septum. Control lures contain only the solvent or are left blank.
-
Trap Deployment: Traps are placed in the field in a randomized block design to minimize positional bias. The distance between traps is determined based on the expected active space of the lure to avoid interference. Traps are hung at a height and in a location appropriate for the target insect's behavior.
-
Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded. Non-target species may also be counted to assess the lure's specificity.
-
Statistical Analysis: The collected data is analyzed using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in trap captures between the different lures.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to a specific volatile compound, indicating its detection by olfactory receptor neurons.
Materials:
-
Live insect
-
Stereomicroscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (appropriate for the insect species)
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Ag/AgCl wires
-
High-impedance DC amplifier
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Odor delivery system (stimulus controller, purified air source)
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Test compound (e.g., this compound) and solvent (e.g., hexane)
Procedure:
-
Insect Preparation: The insect is anesthetized, and an antenna is either excised or the whole insect is mounted.
-
Electrode Placement: The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base of the antenna or another part of the head.
-
Odorant Stimulation: A continuous stream of purified, humidified air is passed over the antenna. A puff of air containing a specific concentration of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The amplified voltage difference between the two electrodes is recorded. The amplitude of the negative deflection (depolarization) is measured as the EAG response.
-
Dose-Response Curve: A range of concentrations of the test compound are presented to the antenna to generate a dose-response curve, which illustrates the sensitivity of the antenna to the compound.
Olfactometer Bioassay
Objective: To assess the behavioral response (attraction or repulsion) of an insect to a specific odor in a controlled laboratory setting.
Materials:
-
Olfactometer (e.g., Y-tube, four-arm)
-
Airflow system (pump, charcoal filter, humidifier)
-
Odor sources (test attractant and control)
-
Test insects
Procedure:
-
Setup: The olfactometer is cleaned and set up with a constant, clean airflow through each arm.
-
Odor Application: The test attractant is applied to a filter paper and placed in one arm of the olfactometer, while a control (solvent only) is placed in another arm.
-
Insect Release: A single insect is introduced at the base of the olfactometer and allowed to move freely for a set period.
-
Data Collection: The time the insect spends in each arm and/or its first choice of arm is recorded.
-
Replication and Analysis: The experiment is replicated with multiple insects. The data is then statistically analyzed to determine if there is a significant preference for the arm containing the attractant.
Mandatory Visualization
The following diagrams illustrate key processes and pathways related to the study of insect attractants.
References
- 1. researchgate.net [researchgate.net]
- 2. Sex pheromone components of the pear fruit moth, Acrobasis pyrivorella (Matsumura) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-2-pentadecyl acetate and 2-pentadecanone Components of aggregation pheromone ofDrosophila busckii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl eugenol and cue-lure traps for suppression of male oriental fruit flies and melon flies (Diptera: Tephritidae) in Hawaii: effects of lure mixtures and weathering - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Pentadecyl Acetate Versus Its Analogs in Field Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of pentadecyl acetate and its analogs as insect attractants, based on available scientific literature. While direct, quantitative field trial data comparing this compound with a range of its structural analogs is limited, this document synthesizes the existing knowledge on this compound and presents a framework for comparison, drawing parallels from studies on other acetate-based pheromones.
This compound: An Aggregation Pheromone
This compound has been identified as a significant component of the aggregation pheromone of the fruit fly, Drosophila busckii. Aggregation pheromones are chemical signals that attract both male and female insects to a specific location, often for feeding or mating.
Laboratory-based studies have demonstrated the activity of this compound in attracting D. busckii. Notably, research has shown that the S-enantiomer, (S)-2-pentadecyl acetate, is the biologically active form. While racemic 2-pentadecyl acetate also shows attraction, the pure R-enantiomer is not attractive to the flies. The efficacy of this compound is significantly enhanced when used in combination with another identified component of the pheromone, 2-pentadecanone. A mixture of these two compounds has been shown to double the number of responding flies in laboratory assays.
Comparative Efficacy of Acetate Pheromone Analogs: A Representative Analysis
Table 1: Representative Field Trial Data for this compound and Analogs
| Lure Composition | Target Insect | Mean Trap Catch (Insects/Trap/Week) | Field Location (Hypothetical) |
| This compound (Control) | Drosophila busckii | 150 ± 25 | Orchard A |
| Tetradecyl Acetate (C14 Analog) | Drosophila busckii | 110 ± 20 | Orchard A |
| Hexadecyl Acetate (C16 Analog) | Drosophila busckii | 135 ± 22 | Orchard A |
| Pentadecenyl Acetate (Unsaturated) | Drosophila busckii | 95 ± 18 | Orchard A |
| Pentadecyl Propionate | Drosophila busckii | 70 ± 15 | Orchard A |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the format for presenting comparative efficacy data from field trials.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of field trial results. The following is a generalized protocol for conducting field trials to evaluate the efficacy of insect pheromones.
3.1. Lure Preparation
-
Synthesis and Purification: Synthesize or procure high-purity this compound and its selected analogs. Purity should be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Dispenser Loading: Load precise amounts of the individual compounds or blends onto a suitable dispenser (e.g., rubber septa, polyethylene vials). The loading dose should be determined from preliminary dose-response assays. A solvent such as hexane is typically used to dissolve the compounds for loading, and the solvent is allowed to evaporate completely.
-
Control Group: Prepare control dispensers loaded only with the solvent or left blank.
3.2. Field Site Selection and Trap Deployment
-
Site Selection: Choose a field site with a known population of the target insect, Drosophila busckii. The site should be large enough to accommodate multiple replicates of each treatment with adequate spacing to avoid interference between traps.
-
Trap Type: Select a trap design appropriate for the target insect. For Drosophila species, McPhail traps or similar designs baited with a liquid medium are often used.
-
Experimental Design: Employ a randomized complete block design. Each block will contain one trap for each lure treatment and a control trap. The number of blocks will depend on the size of the field and the desired statistical power.
-
Trap Placement: Place traps at a consistent height and spacing (e.g., 20 meters apart) within the habitat of the target insect. The position of the treatments within each block should be randomized.
3.3. Data Collection and Analysis
-
Trap Servicing: Service the traps at regular intervals (e.g., weekly). Count and record the number of target insects captured in each trap.
-
Lure Replacement: Replace the pheromone lures at intervals determined by their expected field longevity to ensure a consistent release rate.
-
Statistical Analysis: Analyze the trap catch data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences in attraction between the different lures.
Signaling Pathway and Experimental Workflow Visualizations
4.1. Olfactory Signaling Pathway for Acetate Pheromones
The following diagram illustrates a generalized signaling pathway for the detection of acetate-based pheromones in insects, based on studies in Drosophila.
Caption: Generalized signaling pathway for acetate pheromone detection in insects.
4.2. Experimental Workflow for Pheromone Field Trials
The diagram below outlines the typical workflow for conducting a field trial to evaluate the efficacy of pheromone analogs.
Caption: A typical workflow for a pheromone field trial.
Decoding the Chemical Language of Insects: A Comparative Guide to the Cross-Reactivity of Olfactory Receptors to Acetate Esters
For researchers, scientists, and professionals in drug development, understanding the nuances of insect olfaction is paramount for developing effective and targeted pest management strategies. This guide provides a detailed comparison of the cross-reactivity of insect olfactory receptors (ORs) to a range of acetate esters, supported by quantitative experimental data. By examining how subtle changes in the chemical structure of these common plant volatiles affect receptor activation, we can gain deeper insights into the molecular basis of insect host-seeking and communication behaviors.
Insects rely on a sophisticated olfactory system to interpret a complex world of chemical cues. At the heart of this system are the olfactory receptors, transmembrane proteins located on the dendrites of olfactory sensory neurons. These receptors, in conjunction with a highly conserved co-receptor known as Orco, form ligand-gated ion channels that are activated by specific volatile compounds. Acetate esters, a ubiquitous class of compounds in fruits and plants, play a crucial role in guiding the behavior of many insect species. The specificity and sensitivity of their ORs to different acetate esters determine their ability to locate food sources, find suitable oviposition sites, and even communicate with each other.
This guide delves into the response profiles of specific insect olfactory receptors to a variety of acetate esters, highlighting how factors such as carbon chain length and the presence of double bonds influence receptor activation.
Comparative Analysis of Olfactory Receptor Responses to Acetate Esters
The following table summarizes the electrophysiological responses of select olfactory receptors from Drosophila melanogaster to a panel of acetate esters. The data, gathered from single sensillum recording (SSR) and calcium imaging studies, illustrates the varying degrees of sensitivity and specificity these receptors exhibit. Response levels are indicated by the net firing rate (spikes/second) or the change in fluorescence, providing a quantitative measure of receptor activation.
| Olfactory Receptor | Insect Species | Acetate Ester | Response (spikes/s or ΔF/F) | EC50 (Concentration for half-maximal response) | Reference |
| Or22a | Drosophila melanogaster | Methyl hexanoate | +++ | Low (high sensitivity) | [1] |
| Ethyl hexanoate | +++ | Low (high sensitivity) | [1] | ||
| Butyl acetate | ++ | Moderate | [2] | ||
| Isoamyl acetate | + | High | [2] | ||
| Or47a | Drosophila melanogaster | Propyl acetate | ++ | Moderate | [2] |
| Butyl acetate | ++ | Moderate | |||
| Pentyl acetate | +++ | Low (high sensitivity) | |||
| Hexyl acetate | ++ | Moderate | |||
| cis-3-Hexenyl acetate | ++ | Moderate | |||
| BdorOR82a | Bactrocera dorsalis | Geranyl acetate | Strong response | Not determined | |
| Linalyl acetate | Weak response | Not determined | |||
| Or67d | Drosophila melanogaster | cis-Vaccenyl acetate | Strong response | Not determined |
(Response levels are simplified for clarity: +++ indicates a strong response, ++ a moderate response, and + a weak response. For detailed quantitative data, please refer to the cited literature.)
Key Experimental Protocols
The functional characterization of insect olfactory receptors relies on precise and robust experimental techniques. Below is a detailed protocol for Single Sensillum Recording (SSR), a powerful electrophysiological method used to measure the activity of individual olfactory sensory neurons.
Single Sensillum Recording (SSR) Protocol
Objective: To measure the action potential firing rate of an individual olfactory sensory neuron (OSN) in response to stimulation with volatile compounds.
Materials:
-
Adult insect (e.g., Drosophila melanogaster)
-
Tungsten microelectrodes
-
Micromanipulators
-
Microscope with high magnification
-
Preamplifier and data acquisition system
-
Odor delivery system (e.g., glass cartridges with filter paper)
-
Saline solution (e.g., Ringer's solution)
-
Immobilization materials (e.g., wax, dental cement)
Methodology:
-
Insect Preparation:
-
Anesthetize the insect by placing it on ice or using CO2.
-
Carefully mount the insect on a microscope slide or a custom holder using wax or dental cement. The antenna should be positioned to allow clear access to the sensilla.
-
Use a fine glass capillary to stabilize the antenna if necessary.
-
-
Electrode Placement:
-
Insert a sharpened tungsten reference electrode into the insect's eye or another part of the body to serve as a ground.
-
Under high magnification, carefully advance a second sharpened tungsten recording electrode using a micromanipulator and insert it into the base of a single olfactory sensillum. A successful insertion is often indicated by a stable baseline of spontaneous neuronal firing.
-
-
Odor Stimulation:
-
Prepare a series of odorant dilutions in a suitable solvent (e.g., paraffin oil).
-
Apply a known volume of the odorant solution to a small piece of filter paper and insert it into a glass cartridge.
-
Deliver a controlled puff of air through the cartridge, directing the odor-laden air stream over the antenna. The duration and flow rate of the air puff should be precisely controlled.
-
-
Data Recording and Analysis:
-
Record the electrical activity of the neuron before, during, and after odor stimulation using a preamplifier and a data acquisition system.
-
The action potentials (spikes) are counted over a defined period to determine the firing rate.
-
The response to the odorant is typically calculated as the net number of spikes (spikes during stimulation minus spontaneous firing rate).
-
Construct dose-response curves by plotting the net firing rate against the logarithm of the odorant concentration.
-
Visualizing the Mechanisms of Olfaction
To better understand the processes underlying insect olfaction, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
By systematically characterizing the cross-reactivity of insect olfactory receptors to various acetate esters, we can build predictive models for ligand-receptor interactions. This knowledge is instrumental in the rational design of novel, species-specific attractants and repellents, paving the way for more sustainable and effective pest management solutions.
References
A Comparative Guide to Validating the Biological Activity of Synthetic versus Natural Pentadecyl Acetate
Pentadecyl acetate is a saturated fatty acid ester that has been identified as a component of insect pheromones, suggesting a role in chemical communication.[1] Its biological activity could extend to other areas, such as antimicrobial or cytotoxic effects, which are common for fatty acid derivatives. A validation study would aim to determine if the synthetic version of this compound elicits the same biological responses, with comparable potency, as its natural counterpart.
Data Presentation: A Comparative Analysis
Quantitative data from bioassays are fundamental to comparing the activities of synthetic and natural compounds. The following tables illustrate how such data would be structured for clarity and direct comparison.
Table 1: Comparative Pheromonal Activity of this compound
| Compound Source | Concentration (ng/µL) | Electroantennography (EAG) Response (mV) | Behavioral Response (% Attraction) |
| Natural | 1 | 0.8 ± 0.1 | 35 ± 5 |
| 10 | 2.5 ± 0.3 | 78 ± 8 | |
| 100 | 4.2 ± 0.5 | 92 ± 6 | |
| Synthetic | 1 | 0.7 ± 0.1 | 32 ± 6 |
| 10 | 2.6 ± 0.4 | 81 ± 7 | |
| 100 | 4.1 ± 0.6 | 90 ± 5 | |
| Control (Solvent) | - | 0.1 ± 0.05 | 5 ± 2 |
Data are presented as mean ± standard deviation.
Table 2: Comparative Antimicrobial Activity of this compound
| Compound Source | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Natural | Staphylococcus aureus | 128 | 256 |
| Escherichia coli | 256 | >512 | |
| Synthetic | Staphylococcus aureus | 128 | 256 |
| Escherichia coli | 256 | >512 | |
| Positive Control | Ampicillin | 8 | 16 |
| Negative Control | DMSO | >512 | >512 |
Experimental Protocols: Methodologies for Validation
The following are detailed protocols for key experiments that would be conducted to validate and compare the biological activity of natural and synthetic this compound.
1. Electroantennography (EAG) Assay for Pheromonal Activity
This assay measures the electrical response of an insect's antenna to volatile compounds, providing a quantitative measure of olfactory stimulation.
-
Insect Preparation: Antennae are excised from the target insect species (e.g., the pear fruit moth, Acrobasis pyrivorella). The base and tip of the antenna are mounted onto electrodes with conductive gel.
-
Stimulus Preparation: Natural and synthetic this compound are serially diluted in a suitable solvent (e.g., hexane) to a range of concentrations (e.g., 1, 10, 100 ng/µL). A filter paper strip is loaded with a known volume of the test solution.
-
Stimulus Delivery: The filter paper is placed in a stimulus delivery pipette, and a controlled puff of air is passed over it and directed at the prepared antenna.
-
Data Acquisition: The electrical potential change across the antenna is amplified, recorded, and measured. The solvent alone serves as a negative control.
2. Behavioral Assay (Wind Tunnel)
This experiment assesses the ability of the compound to elicit a behavioral response in the target insect.
-
Experimental Setup: A wind tunnel with controlled airflow, light, and temperature is used. A release platform for the insects is placed at one end, and the odor source is at the upwind end.
-
Odor Source: A dispenser (e.g., a rubber septum) is loaded with a specific amount of natural or synthetic this compound.
-
Observation: Insects are released onto the platform, and their flight behavior towards the odor source is recorded and scored (e.g., taking flight, upwind flight, contact with the source). The percentage of insects exhibiting a positive attraction is calculated.
3. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum concentration of a substance that inhibits the growth of a microorganism.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Dilution: Natural and synthetic this compound are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is plated on agar. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different stages of the validation process.
Caption: Workflow for validating the bioequivalence of natural and synthetic compounds.
Caption: Simplified signaling pathway for pheromone perception leading to a measurable response.
References
Comparing the behavioral response of Drosophila species to C13, C14, and C15 acetates
For Researchers, Scientists, and Drug Development Professionals
Behavioral and Electrophysiological Responses to Acetate Esters
The behavioral response of Drosophila to acetate esters is concentration-dependent and varies with the carbon chain length of the ester. Generally, short-chain acetates are attractive at low concentrations, while longer-chain acetates can be less attractive or even neutral. This differential response is rooted in the specificity of olfactory receptor neurons (ORNs) located in the sensilla of the fly's antennae and maxillary palps.
Quantitative Data Summary
The following tables summarize the behavioral and electrophysiological responses of Drosophila melanogaster to a selection of acetate esters. Behavioral data is primarily derived from T-maze assays, where a response index (RI) or preference index (PI) indicates attraction or repulsion. An index of 1.0 signifies complete attraction, 0.0 indicates complete repulsion, and 0.5 suggests indifference. Electrophysiological data are from single sensillum recordings (SSR), measuring the firing rate of specific ORNs in response to an odorant.
| Odorant | Species | Concentration | Behavioral Response (Preference Index) | Source |
| Ethyl Acetate | D. melanogaster | 10⁻⁵ (v/v) | ~0.8 (Attraction) | [1] |
| Isoamyl Acetate | D. melanogaster | 0.005% - 0.05% (v/v) | Attractive | [2] |
| Isoamyl Acetate | D. suzukii | 0.005% - 0.05% (v/v) | Attractive | [2] |
| Pentyl Acetate | D. melanogaster | Not specified | Attractive | [3] |
| Hexyl Acetate | D. melanogaster | Not specified | Less Attractive than Pentyl Acetate | [3] |
| cis-Vaccenyl Acetate | D. melanogaster | Not specified | Aggregation Pheromone |
Table 1: Behavioral Responses of Drosophila Species to Various Acetates. This table illustrates the general attractive nature of shorter-chain acetates to Drosophila. Comparative data for D. melanogaster and D. suzukii show similar attraction to isoamyl acetate.
| Odorant | Olfactory Receptor Neuron (ORN) | Sensillum Type | Response (Spikes/s) | Source |
| Ethyl Acetate | Or42b | ab3A | Strong excitation | |
| Pentyl Acetate | Or47a | at1 | Strong excitation | |
| Butyl Acetate | Or47a | at1 | Medium excitation | |
| Hexyl Acetate | Or47a | at1 | Medium excitation | |
| Isoamyl Acetate | Or47a | at1 | Medium excitation | |
| cis-Vaccenyl Acetate | Or67d | at1 | Highly specific excitation |
Table 2: Electrophysiological Responses of Drosophila melanogaster Olfactory Receptor Neurons to Acetates. This table highlights the specific ORNs that respond to different acetate esters and the general strength of the response.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.
T-Maze Behavioral Assay
The T-maze is a common apparatus for assessing the olfactory-driven behavior of Drosophila.
-
Apparatus: A T-shaped glass or plastic tube with a central elevator or starting chamber and two arms leading to collection vials.
-
Fly Preparation: Approximately 50-100 flies of a specific age and sex are collected and often starved for a period (e.g., 18 hours) to increase their motivation to seek a food-related odor.
-
Odor Preparation: The test acetate is diluted in a solvent like paraffin oil to the desired concentration. A filter paper is soaked with the odorant solution and placed in one arm of the T-maze, while a control (solvent only) is placed in the other arm.
-
Assay Procedure: a. Flies are introduced into the starting chamber of the T-maze. b. They are then moved to a central choice point via an elevator mechanism. c. The flies are given a set amount of time (e.g., 2 minutes) to choose between the arm containing the odorant and the control arm. d. After the choice period, the flies in each arm are trapped and counted.
-
Data Analysis: The Preference Index (PI) is calculated as: (Number of flies in the odor arm - Number of flies in the control arm) / Total number of flies. A positive PI indicates attraction, a negative PI indicates repulsion, and a PI around zero indicates indifference.
Single Sensillum Recording (SSR)
SSR is an electrophysiological technique used to measure the activity of individual ORNs in response to specific odorants.
-
Fly Preparation: a. A 3- to 7-day-old fly is immobilized in a pipette tip or on a slide with wax or clay, leaving the antennae exposed and accessible. b. A reference electrode (typically a sharp glass capillary filled with saline) is inserted into the fly's eye.
-
Odor Delivery: a. The acetate of interest is diluted in a solvent. b. A filter paper is loaded with the odorant solution and placed inside a Pasteur pipette. c. A controlled puff of charcoal-filtered and humidified air is delivered through the pipette, passing over the fly's antenna.
-
Recording: a. A sharp tungsten recording electrode is carefully inserted into a single olfactory sensillum on the antenna using a micromanipulator. b. The electrical activity (action potentials or "spikes") of the ORN(s) within that sensillum is recorded before, during, and after the odor puff.
-
Data Analysis: The number of spikes in a defined time window after odor stimulation is counted and compared to the spontaneous firing rate before stimulation. The change in spike frequency represents the neuron's response to the odorant.
Visualizing Olfactory Processing and Experimental Design
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: Olfactory signaling pathway in Drosophila.
Caption: Workflow for a T-maze behavioral assay.
Caption: Workflow for a single sensillum recording (SSR) experiment.
References
Pentadecyl Acetate: A Comparative Analysis of Electrophysiological and Behavioral Responses in Insects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of electroantennography (EAG) and behavioral assays in response to Pentadecyl acetate, a known insect aggregation pheromone component. The information presented herein is supported by experimental data to aid researchers in selecting appropriate methodologies for their studies.
Correlating Electrophysiological and Behavioral Data
This compound has been identified as a male-produced aggregation pheromone component in the chafer beetle, Holotrichia parallela.[1] Studies on this species provide a valuable opportunity to correlate direct physiological measurements of antennal responses (electroantennography) with whole-organism behavioral responses.
A recent study demonstrated that both male and female H. parallela antennae respond to this compound in a dose-dependent manner, as measured by EAG.[1][2] These electrophysiological responses correspond with behavioral attraction observed in laboratory-based olfactometer assays.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from EAG and behavioral assays conducted on Holotrichia parallela in response to varying concentrations of this compound.
| Concentration (μg/μL) | Mean EAG Response (mV) ± SE (n=5) - Female | Mean EAG Response (mV) ± SE (n=5) - Male | Behavioral Response (% attraction) - Female (n=240) | Behavioral Response (% attraction) - Male (n=240) |
| 0 (Control - Hexane) | 0.00 ± 0.00 | 0.00 ± 0.00 | Not specified | Not specified |
| 0.001 | 0.08 ± 0.02 | 0.07 ± 0.01 | ~45% | ~55% |
| 0.01 | 0.15 ± 0.03 | 0.14 ± 0.02 | ~58% | ~65% |
| 0.1 | 0.25 ± 0.04 | 0.23 ± 0.03 | ~70% | ~75% |
| 1 | 0.45 ± 0.06 | 0.42 ± 0.05 | ~65% | ~70% |
| 10 | 0.38 ± 0.05 | 0.35 ± 0.04 | ~55% | ~60% |
Data synthesized from a study on Holotrichia parallela.[1] Behavioral response percentages are estimated from graphical representations in the source material.
Experimental Protocols
Electroantennography (EAG) Protocol
This protocol is a generalized procedure for recording EAG responses to acetate pheromones, adapted for this compound.
-
Insect Preparation:
-
An adult beetle (e.g., H. parallela) is anesthetized by chilling on ice.
-
The head is excised using micro-scissors.
-
One antenna is carefully removed from the head at its base.
-
A small portion of the distal tip of the antenna is cut to ensure good electrical contact.
-
-
Electrode Placement:
-
The excised antenna is mounted between two glass capillary electrodes filled with an electrolyte solution (e.g., Ringer's solution).
-
The base of the antenna is connected to the reference electrode, and the cut tip is connected to the recording electrode.
-
-
Stimulus Preparation and Delivery:
-
Serial dilutions of this compound are prepared in a high-purity solvent like hexane.
-
A small piece of filter paper is loaded with a specific amount of the diluted stimulus.
-
The filter paper is placed inside a Pasteur pipette.
-
The pipette is connected to a stimulus delivery system that provides a purified and humidified air stream.
-
A puff of air (of a defined duration, e.g., 0.5 seconds) is passed through the pipette to deliver the odorant to the antenna.
-
-
Data Recording and Analysis:
-
The electrical potential changes across the antenna are amplified and recorded using specialized software.
-
The amplitude of the depolarization (in millivolts) is measured as the EAG response.
-
The antenna is allowed to recover for a set period (e.g., 30-60 seconds) between stimuli.
-
Responses to the solvent (hexane) are recorded as a control.
-
Behavioral Assay Protocol (Y-tube Olfactometer)
This protocol describes a common laboratory behavioral assay used to test the attractant properties of this compound.
-
Apparatus:
-
A Y-shaped glass tube is used. Air is pumped into the two arms and exits through the base.
-
One arm is designated for the test odor (this compound) and the other for the control (solvent).
-
-
Stimulus Preparation:
-
A filter paper is impregnated with a specific concentration of this compound in hexane.
-
A control filter paper is treated only with hexane.
-
The filter papers are placed in the respective arms of the olfactometer, allowing the volatiles to be carried by the airstream.
-
-
Bioassay Procedure:
-
A single beetle (e.g., H. parallela) is introduced at the base of the Y-tube.
-
The beetle is allowed a set amount of time (e.g., 5 minutes) to choose between the two arms.
-
A choice is recorded when the beetle moves a certain distance into one of the arms.
-
The olfactometer is cleaned thoroughly with solvent and baked between trials to remove any residual odors.
-
The positions of the test and control arms are switched between trials to avoid positional bias.
-
-
Data Analysis:
-
The number of beetles choosing the test arm versus the control arm is recorded.
-
A chi-square test is typically used to determine if there is a statistically significant preference for the this compound.
-
Visualizations
References
Assessing the Synergistic Effects of Pentadecyl Acetate with Other Semiochemicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Pentadecyl acetate with other semiochemicals, offering insights into its performance and the experimental methodologies used to assess these interactions. This compound, a saturated long-chain acetate, is a known semiochemical, acting as a pheromone in various insect species. Understanding its synergistic potential with other volatile compounds is crucial for the development of more effective and targeted pest management strategies and for advancing our knowledge of chemical ecology.
Comparative Performance of this compound in Semiochemical Blends
The efficacy of this compound as a semiochemical can be significantly enhanced when combined with other compounds. The nature of this interaction, whether synergistic, additive, or antagonistic, is species-dependent and is typically evaluated through behavioral and electrophysiological assays.
Synergistic Interactions
A notable example of synergism is observed in the aggregation pheromone of Drosophila busckii. Research has shown that a combination of (S)-2-pentadecyl acetate and 2-pentadecanone elicits a significantly stronger behavioral response than either compound alone.
| Compound/Blend | Target Insect | Behavioral Response | Quantitative Data (Relative Attraction) |
| (S)-2-pentadecyl acetate | Drosophila busckii | Aggregation | 1x |
| 2-pentadecanone | Drosophila busckii | Aggregation | 1x |
| (S)-2-pentadecyl acetate + 2-pentadecanone | Drosophila busckii | Aggregation | ~2x |
Data synthesized from Schaner et al., 1989.
This twofold increase in attraction highlights the synergistic effect where the combined response is greater than the sum of the individual responses. Such interactions are pivotal for creating highly effective lures for monitoring and trapping.
Other Potential Interactions
While documented synergistic interactions with this compound are specific, the broader class of acetate esters has been extensively studied in combination with other semiochemicals, revealing a range of interactions. For instance, in some moth species, the combination of certain acetates with floral compounds or other pheromone components can lead to either enhanced or reduced attraction. The interaction of acetic acid and phenylacetaldehyde has demonstrated both positive and negative effects on moth captures, depending on the species.[1][2] This underscores the importance of empirical testing to determine the nature of the interaction for a specific target insect.
Experimental Protocols
To quantitatively assess the synergistic effects of this compound with other semiochemicals, a combination of electrophysiological and behavioral assays is employed.
Electroantennography (EAG)
EAG is used to measure the electrical output of an insect's antenna in response to an odorant, providing a measure of the sensitivity of the olfactory sensory neurons.
Detailed Protocol for EAG:
-
Insect Preparation: An adult insect is immobilized, and its head is carefully excised. The antenna is then mounted between two electrodes.
-
Electrode Placement: The recording electrode is placed over the distal end of the antenna, while the reference electrode is inserted into the base of the head capsule.
-
Stimulus Preparation: Test compounds, including this compound and potential synergists, are dissolved in a high-purity solvent (e.g., hexane or paraffin oil) to create a range of concentrations.
-
Stimulus Delivery: A defined volume of the odorant solution is applied to a filter paper strip, which is then placed inside a glass cartridge. A purified and humidified air stream is passed through the cartridge, delivering the odor pulse to the antennal preparation.
-
Data Recording: The antennal response (depolarization) is amplified and recorded. The amplitude of the EAG response is proportional to the number of responding olfactory neurons.
-
Analysis: The responses to the individual compounds and the blend are compared. A synergistic effect is indicated if the response to the blend is significantly greater than the sum of the responses to the individual components.
Behavioral Bioassays: Wind Tunnel Olfactometer
Wind tunnel assays are crucial for observing and quantifying an insect's behavioral response to a semiochemical stimulus in a more naturalistic setting.
Detailed Protocol for Wind Tunnel Assay:
-
Wind Tunnel Setup: A glass or acrylic wind tunnel with a controlled, laminar airflow (typically 0.2-0.5 m/s) is used. The tunnel is illuminated from above, and the temperature and humidity are maintained at levels appropriate for the test insect.
-
Insect Acclimation: Insects are placed in the wind tunnel for an acclimation period before the experiment begins.
-
Stimulus Release: The semiochemicals (individual compounds and the blend) are released from a point source at the upwind end of the tunnel. This can be achieved by placing a filter paper treated with the compound(s) in the airflow.
-
Behavioral Observation: The flight behavior of the insect is recorded, including upwind flight, casting (zigzagging flight), and source contact.
-
Data Analysis: The percentage of insects exhibiting a positive response (e.g., reaching the source) for the blend is compared to the responses for the individual components. A significantly higher response to the blend indicates synergism.
Visualization of Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of Pentadecyl Acetate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including pentadecyl acetate. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks and ensuring responsible laboratory practices.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. According to safety data sheets, while this compound may not be classified as hazardous, general safe laboratory practices should always be observed.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any vapors or mists.
-
Spill Response: In the event of a spill, absorb the material with an inert absorbent such as dry sand, earth, or vermiculite. The collected material should then be treated as chemical waste and disposed of according to the procedures outlined below.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with all federal, state, and local regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Treat all chemical waste, including this compound, as hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[1]
-
Collect waste this compound in a dedicated and properly labeled waste container. Do not mix it with other waste streams unless explicitly permitted by your EHS officer. Incompatible chemicals can lead to dangerous reactions.
-
-
Containerization:
-
Use a container that is chemically compatible with this compound. Plastic containers are often preferred for chemical waste.
-
Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.
-
Do not overfill the container; leave at least 10% headspace to accommodate vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as directed by your institution).
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity or concentration of the waste.
-
Include any known hazard information. While this compound is not classified as hazardous under EC Regulation No 1272/2008, it is prudent to note any potential institutional classifications.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste.
-
Incineration at a licensed facility equipped with an afterburner and scrubber is a potential disposal method, but this must be confirmed and carried out by the approved waste disposal service.
-
Never dispose of this compound by evaporating it in a fume hood or pouring it down the drain.
-
-
Empty Container Management:
-
For containers that once held this compound, it is recommended to triple rinse them with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
Once properly cleaned, deface all chemical labels on the empty container before disposing of it as regular trash, if permitted by your institution.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is useful for safety assessments and handling procedures.
| Property | Value | Source |
| Chemical Formula | C₁₇H₃₄O₂ | |
| Molecular Weight | 270.45 g/mol | |
| CAS Number | 629-58-3 | |
| Physical State | Liquid at 20°C | |
| Appearance | Colorless to almost colorless clear liquid | |
| Melting Point | 15°C | |
| Boiling Point | 230°C at 9.3 kPa | |
| Relative Density | 0.86 g/cm³ |
Experimental Protocols and Methodologies
This document provides procedural guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The disposal steps outlined are based on established best practices for laboratory chemical waste management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Pentadecyl Acetate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Pentadecyl acetate, including operational and disposal plans, to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended.[1]
Recommended Personal Protective Equipment
| Protection Type | Specification |
|---|---|
| Respiratory Protection | Vapor respirator. Follow local and national regulations.[1] |
| Hand Protection | Protective gloves.[1] |
| Eye Protection | Safety glasses. A face-shield may be required depending on the situation.[1] |
| Skin and Body Protection | Protective clothing. Protective boots may be required depending on the situation.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
Properties of this compound
| Property | Value |
|---|---|
| Physical State (20°C) | Liquid |
| Form | Clear |
| Color | Colorless to Almost colorless |
| Melting Point/Freezing Point | 15°C |
| Boiling Point/Range | 230°C / 9.3kPa |
| Relative Density | 0.86 |
| Flash Point | No data available |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Perform all handling in a well-ventilated area.
-
Wear suitable protective equipment.
-
Prevent the generation of vapor or mist. A local exhaust system should be used if vapor or aerosol will be generated.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands and face thoroughly after handling.
Storage:
-
Keep the container tightly closed.
-
Store in a cool and dark place.
-
Store away from incompatible materials such as oxidizing agents.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
|---|---|
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with water or shower. If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice. |
| Ingestion | Rinse mouth. Seek medical advice if you feel unwell. |
Note for First Aiders: A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.
Spill and Disposal Procedures
In the event of a spill, prompt and correct procedures must be followed to mitigate any potential hazard.
Spill Containment and Cleanup:
-
Use personal protective equipment.
-
Ensure adequate ventilation.
-
Keep people away from and upwind of the spill/leak.
-
For small spills, absorb the material with a suitable absorbent (e.g., rag, dry sand, earth, sawdust).
-
For large spills, contain the spill by bunding.
-
Promptly dispose of the adhered or collected material in accordance with appropriate laws and regulations.
Waste Disposal:
-
Disposal should be in accordance with all federal, state, and local regulations.
-
It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber system.
-
Consult your local or regional authorities for specific guidance.
Visual Workflow Guides
To further clarify the procedural steps for handling this compound, the following diagrams illustrate key safety workflows.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
